molecular formula C10H14N2O B8414677 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol

2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol

Cat. No.: B8414677
M. Wt: 178.23 g/mol
InChI Key: VXWLGMXNFJHESA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol is a chemical compound of high interest in research and development, particularly in the field of medicinal chemistry. It features a hybrid structure combining an azetidine ring, a four-membered nitrogen heterocycle, with a pyridine scaffold, a six-membered nitrogen-containing heteroaromatic system. Both these heterocycles are privileged structures in drug discovery, often associated with a wide range of biological activities and improved physicochemical properties in pharmaceutical candidates . The azetidine ring is a key pharmacophore found in various biologically active molecules and is valued for its use as a conformational constraint in the design of novel peptides and amino acid derivatives . The pyridine ring, on the other hand, is ubiquitous in pharmaceuticals and is known to improve water solubility, which can be crucial for the bioavailability of potential drug molecules . This unique structure makes 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol a valuable building block (synthon) for the synthesis of more complex molecules. Its primary research applications include serving as a precursor in organic synthesis and as a core scaffold for the development of new therapeutic agents. Researchers utilize this compound to generate libraries of compounds for screening against various biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(1-pyridin-2-ylazetidin-3-yl)ethanol

InChI

InChI=1S/C10H14N2O/c13-6-4-9-7-12(8-9)10-3-1-2-5-11-10/h1-3,5,9,13H,4,6-8H2

InChI Key

VXWLGMXNFJHESA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC=CC=N2)CCO

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol – A Strategic Scaffold in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the demand for rigid, sp³-rich scaffolds has surged, driven by the need to improve physicochemical properties (solubility, metabolic stability) while maintaining precise geometric control of pharmacophores. 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol represents a high-value "linker-scaffold" hybrid. It combines the hydrogen-bond accepting capability of a pyridine ring with the conformational rigidity of an azetidine core, extending into a primary alcohol handle for further functionalization.

This guide provides a comprehensive technical analysis of this molecule, detailing its synthesis via nucleophilic aromatic substitution (


), its physicochemical profile, and its strategic utility in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.

Chemical Identity & Structural Analysis

This molecule is a heterobifunctional scaffold. Its core identity revolves around the azetidine ring, which acts as a "constraining engine," forcing the pyridine and ethanol tails into a specific vector that is distinct from flexible piperidine or pyrrolidine analogs.

Property Data
Systematic Name 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol
Molecular Formula

Molecular Weight 178.23 g/mol
Core Scaffold Azetidine (4-membered nitrogen heterocycle)
Key Substituents N1: Pyridin-2-yl (Aryl anchor)C3: 2-Hydroxyethyl (Polar tail)
Component CAS Precursor:[1][2][3][4][5][6] 2-(Azetidin-3-yl)ethanol [CAS: 752956-75-5]
Structural Conformation & Puckering

Unlike six-membered rings which adopt chair/boat conformations, the four-membered azetidine ring exists in a puckered conformation to relieve torsional strain.

  • Pucker Angle: Typically ~30°.

  • Vector Alignment: The N1-Pyridine bond and the C3-Ethanol bond adopt a pseudo-equatorial orientation to minimize 1,3-transannular steric interactions. This creates a linear, extended vector highly desirable for linking two binding domains.

Synthetic Routes & Optimization

The most robust synthesis of 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol utilizes a Nucleophilic Aromatic Substitution (


) strategy. The azetidine nitrogen is sufficiently nucleophilic to displace a halide on the pyridine ring, provided the pyridine is activated (e.g., 2-fluoro or 2-chloropyridine).
Mechanism of Action ( )
  • Attack: The lone pair of the azetidine nitrogen attacks the C2 position of the pyridine.

  • Meisenheimer Complex: A resonance-stabilized intermediate forms, with the negative charge delocalized onto the pyridine nitrogen.

  • Elimination: The halide leaving group is expelled, restoring aromaticity.

Visualization: Synthetic Pathway

Synthesis cluster_conditions Conditions Reactant1 2-Fluoropyridine (Electrophile) Intermediate Meisenheimer Complex Reactant1->Intermediate  Heat / Base   Reactant2 2-(Azetidin-3-yl)ethanol (Nucleophile) Reactant2->Intermediate Product 2-(1-(Pyridin-2-yl) azetidin-3-yl)ethanol Intermediate->Product  -HF   Cond Solvent: DMSO or DMF Base: K2CO3 or DIPEA Temp: 80-100°C

Caption:


 synthesis pathway coupling the azetidine core to the pyridine anchor.
Detailed Experimental Protocol

Reagents:

  • 2-Fluoropyridine (1.0 equiv)

  • 2-(Azetidin-3-yl)ethanol (1.1 equiv) [CAS: 752956-75-5][1]

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • DMSO (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve 2-(Azetidin-3-yl)ethanol (1.0 mmol) in anhydrous DMSO (3 mL).

  • Activation: Add powdered

    
     (2.0 mmol) to the solution. Stir at room temperature for 10 minutes to ensure deprotonation of any salt forms (if using hydrochloride salt).
    
  • Addition: Add 2-Fluoropyridine (1.0 mmol) dropwise.

  • Reaction: Seal the vial and heat to 90°C for 4–6 hours.

    • Self-Validation Check: Monitor reaction progress via LC-MS. Look for the disappearance of the starting material (m/z ~102 for azetidine) and formation of the product (m/z ~179

      
      ).
      
  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO. Wash the organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM).

Physicochemical Profile

This scaffold is designed to be "Lead-Like." It possesses moderate polarity and low molecular weight, leaving ample room for chemical elaboration without violating Lipinski's Rule of 5.

Parameter Value (Predicted) Implication for Drug Design
cLogP 0.6 – 0.9Ideal for oral bioavailability; sufficiently lipophilic to cross membranes but polar enough to remain soluble.
TPSA ~45 ŲGood membrane permeability (TPSA < 140 Ų).
H-Bond Donors 1 (Alcohol -OH)Provides a handle for specific interactions or further derivatization.
H-Bond Acceptors 3 (Pyridine N, Azetidine N, OH)The Pyridine N is a strong acceptor, often used to bind hinge regions in kinases.
pKa (Pyridine N) ~5.2Weakly basic; likely uncharged at physiological pH (7.4), aiding permeability.
pKa (Azetidine N) < 2.0The nitrogen lone pair is conjugated into the pyridine ring, rendering it non-basic (aniline-like).

Applications in Drug Design

A. Bioisosterism & Rigidification

The azetidine ring serves as a rigid bioisostere for the more flexible propyl or ethyl chains found in linear linkers. By restricting the conformational freedom of the molecule, the entropic penalty of binding to a target protein is reduced.

  • Comparison: Unlike a piperidine ring (chair conformation), the azetidine ring is smaller, reducing the overall molecular volume and allowing the scaffold to fit into tighter binding pockets.

B. Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment."

  • Anchor: The pyridine ring can bind to metal centers (e.g., Heme iron, Zinc) or serve as a hydrogen bond acceptor in a kinase hinge region.

  • Vector: The azetidine directs the ethanol tail towards the solvent front or a secondary pocket.

  • Growth: The primary alcohol is a versatile synthetic handle. It can be converted to a halide, tosylate, or aldehyde to "grow" the fragment into a lead compound.

C. PROTAC Linkers

In Proteolysis Targeting Chimeras (PROTACs), linker length and rigidity are critical for ternary complex formation. This scaffold provides a short, rigid spacer that defines a precise distance between the E3 ligase ligand and the Warhead.

Visualization: Pharmacophore Mapping

Pharmacophore Pyridine Pyridine Ring (H-Bond Acceptor / Pi-Stacking) Azetidine Azetidine Core (Rigid Spacer / Vector Control) Pyridine->Azetidine  Rigid N-Aryl Bond   Target Target Protein (e.g., Kinase Hinge) Pyridine->Target  Binding   Alcohol Ethanol Tail (H-Bond Donor / Synthetic Handle) Azetidine->Alcohol  sp3 Extension   Solvent Solvent Front (Solubilizing Region) Alcohol->Solvent  Exposure  

Caption: Pharmacophore map illustrating the functional roles of the scaffold components.

Handling & Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The primary alcohol is susceptible to oxidation if exposed to air/light over prolonged periods.

  • Stability: The N-Aryl bond is metabolically stable against hydrolysis. However, the azetidine ring is strained; avoid highly acidic conditions (> 1M HCl) at elevated temperatures to prevent ring-opening.

  • Safety: Treat as a standard organic irritant. Wear PPE (gloves, goggles). Avoid inhalation of dust/vapors.

References

  • PubChem. 1-(Pyridin-2-yl)azetidin-3-amine dihydrochloride (Related Analog). National Library of Medicine. Available at: [Link]

  • Dunet, J. et al.Azetidines in Medicinal Chemistry: Synthesis and Applications. Journal of Medicinal Chemistry. (General Reference for Azetidine properties).
  • EPA CompTox. Pyridine-ethanol derivatives physicochemical data. US Environmental Protection Agency. Available at: [Link]

Sources

Whitepaper: The Therapeutic Potential of Pyridine-Azetidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. This guide delves into the synergistic potential of the pyridine-azetidine scaffold, a hybrid architecture that marries the versatile pharmacophoric properties of the pyridine ring with the unique conformational rigidity and favorable physicochemical attributes of the azetidine moiety. We will explore the synthetic strategies enabling access to these frameworks, dissect their diverse therapeutic applications from oncology to infectious diseases, and provide a detailed analysis of their structure-activity relationships (SAR). This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights into the causality behind experimental choices and highlighting the scaffold's promise in generating next-generation therapeutics.

Introduction: The Convergence of Two Privileged Structures

The pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles is the driving force of drug discovery. Within this pursuit, certain molecular frameworks, termed "privileged structures," have emerged as consistently providing useful ligands for multiple biological targets.[1][2] The pyridine-azetidine scaffold is a prime example of a successful hybrid, leveraging the distinct advantages of its constituent parts.

The Pyridine Moiety: A Versatile Pharmacophore

The pyridine ring, a six-membered heteroaromatic system, is one of the most ubiquitous scaffolds in FDA-approved drugs.[3] Its prevalence stems from several key features:

  • Hydrogen Bonding: The nitrogen atom acts as a hydrogen bond acceptor, crucial for anchoring ligands within protein binding sites, such as the hinge region of kinases.[4]

  • Solubility Enhancement: The polar nature of the pyridine nitrogen can improve the aqueous solubility of a molecule, a critical factor for bioavailability.[5][6]

  • Metabolic Stability: The aromatic system is generally more resistant to metabolic degradation compared to aliphatic rings.[3]

  • Synthetic Tractability: The pyridine ring is readily functionalized, allowing for systematic chemical modification to optimize biological activity and physicochemical properties.[1][7]

The Azetidine Ring: A Constrained Scaffold for Modern Drug Design

Azetidines, four-membered saturated nitrogen-containing heterocycles, have transitioned from a synthetic curiosity to a highly valued motif in drug development.[2] Their unique structural and chemical characteristics offer solutions to many challenges in medicinal chemistry:

  • Three-Dimensionality: The strained, non-planar ring introduces a well-defined three-dimensional geometry, allowing for precise spatial orientation of substituents and exploration of chemical space beyond flat, aromatic systems.[2][8]

  • Improved Physicochemical Properties: Replacing larger, more lipophilic rings (like piperidine or pyrrolidine) with an azetidine can reduce lipophilicity and molecular weight, often leading to better solubility and permeability.[8]

  • Metabolic Stability: The compact ring can enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation.[8]

  • Novel Exit Vectors: The azetidine ring provides distinct vectors for substituent placement compared to larger heterocycles, enabling novel interactions with target proteins.[8]

The Pyridine-Azetidine Hybrid: A Synergistic Combination

The conjugation of these two scaffolds creates a molecular architecture with compelling therapeutic potential. The pyridine often serves as the primary interacting moiety (e.g., hinge-binding element in kinases), while the azetidine ring acts as a rigid linker or a scaffold to position other pharmacophoric groups precisely, modulating properties like selectivity, solubility, and cell permeability.[1][9] This combination allows for the creation of molecules with enhanced biological activity, improved selectivity, and favorable drug-like properties.[1][10]

Synthetic Strategies and Methodologies

Access to a diverse range of pyridine-azetidine derivatives is critical for exploring their therapeutic potential. Synthetic chemistry has evolved to provide robust methods for their construction.

Key Synthetic Pathways

The synthesis of pyridine-azetidine scaffolds typically involves the coupling of a pre-functionalized pyridine with an azetidine building block. Common strategies include nucleophilic substitution, amide bond formation, and palladium-catalyzed cross-coupling reactions. For instance, the synthesis of 3-chloro-1-phenyl-4-(pyridin-3-yl)azetidin-2-one involves the [2+2] cycloaddition of an imine (Schiff base) formed from nicotinaldehyde and an aniline with chloroacetyl chloride in the presence of a base like triethylamine.[6][11] This method, known as the Staudinger synthesis, is a classic approach to β-lactam (azetidin-2-one) formation.

The general workflow for drug discovery involving these scaffolds follows a well-defined path from initial design to preclinical evaluation.

DrugDiscoveryWorkflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Scaffold_ID Scaffold Identification (Pyridine-Azetidine) Library_Design Library Design (Virtual Screening) Scaffold_ID->Library_Design Computational Modeling Synthesis Chemical Synthesis Library_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., Kinase Assay) Purification->Primary_Screening SAR_Analysis SAR Analysis Primary_Screening->SAR_Analysis SAR_Analysis->Library_Design Iterative Optimization Selectivity Selectivity Profiling SAR_Analysis->Selectivity ADME In Vitro ADME (Solubility, Permeability) Selectivity->ADME PK_Studies Pharmacokinetics (PK) (Rodent Models) ADME->PK_Studies Promising Profile PD_Models Pharmacodynamic (PD) Models PK_Studies->PD_Models Tox Toxicology Assessment PD_Models->Tox Lead_Candidate Lead Candidate Selection Tox->Lead_Candidate

Caption: Drug discovery workflow for pyridine-azetidine scaffolds.

Experimental Protocol: Synthesis of 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-one

This protocol is a representative example based on established literature for the synthesis of a pyridine-azetidinone derivative.[11]

Step 1: Synthesis of the Schiff Base Intermediate

  • To a solution of 3-pyridinecarboxaldehyde (nicotinaldehyde) (10 mmol) in 20 mL of absolute ethanol, add 4-fluoroaniline (10 mmol).

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

Step 2: [2+2] Cycloaddition to form the Azetidin-2-one Ring

  • Dissolve the Schiff base (5 mmol) in 25 mL of 1,4-dioxane.

  • Add triethylamine (Et₃N) (7.5 mmol, 1.5 eq) to the solution and cool the mixture to 0-5 °C in an ice bath.

  • Add chloroacetyl chloride (6 mmol, 1.2 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, the triethylamine hydrochloride salt will have precipitated.

  • Filter off the salt and wash it with a small amount of dioxane.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization from ethanol or by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure product.

Self-Validation: The structure and purity of the final compound must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to validate the presence of the characteristic β-lactam carbonyl stretch (~1690 cm⁻¹).[11]

Therapeutic Applications and Mechanistic Insights

The pyridine-azetidine scaffold has been successfully applied across multiple therapeutic areas, demonstrating its versatility.

Kinase Inhibition in Oncology and Inflammatory Diseases

Kinases are a major class of drug targets, particularly in oncology. The pyridine ring is an excellent "hinge-binder," forming critical hydrogen bonds in the ATP-binding pocket of many kinases.[12] The azetidine portion helps to position other functional groups to achieve selectivity and potency.

  • Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors: HPK1 is a negative regulator of T-cell activation, making it an attractive immuno-oncology target. A structure-activity relationship campaign led to the discovery of an azetidine-containing pyrazolopyridine (compound 16 ), which showed potent enzymatic and cellular activity.[9] The protonated azetidine amine forms a key hydrogen bond with an asparagine residue (Asn142), while the pyrazolopyridine binds to the kinase hinge region.[9]

  • Discoidin Domain Receptor (DDR1/2) Inhibitors: DDRs are implicated in fibrosis and cancer. An azetidine-based compound (37 ) was identified as a potent, selective, and metabolically stable DDR inhibitor with potential for inhaled administration in idiopathic pulmonary fibrosis (IPF).[13] The azetidine scaffold was crucial for improving kinase selectivity and reducing cardiotoxicity risk compared to other scaffolds like indolines and pyrrolidines.[13]

KinaseInteraction cluster_0 Kinase ATP Binding Pocket cluster_1 Pyridine-Azetidine Inhibitor Hinge Hinge Region (e.g., Met) DFG_Motif DFG Motif (Asp, Phe, Gly) Gatekeeper Gatekeeper Residue Hydrophobic_Pocket Hydrophobic Pocket Pyridine Pyridine Pyridine->Hinge H-Bond (Key Interaction) Azetidine Azetidine Azetidine->DFG_Motif Positions R-Group (Selectivity) R_Group R-Group R_Group->Hydrophobic_Pocket Hydrophobic Interaction (Potency)

Caption: Key interactions of a pyridine-azetidine kinase inhibitor.

Central Nervous System (CNS) Modulation

The physicochemical properties of the pyridine-azetidine scaffold make it suitable for developing CNS-active agents. Azetidines are known to be valuable components in treatments for neurological diseases.[14] The ability to tune properties like lipophilicity and polarity by modifying the scaffold is critical for achieving the requisite blood-brain barrier (BBB) penetration.

Antimicrobial and Antiviral Potential

Heterocyclic compounds are a mainstay of antimicrobial drug discovery.[5] Pyridine-azetidinone derivatives have shown promising activity against various bacterial and fungal strains.[6][11] For example, compounds like 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-one demonstrated moderate to potent activity against S. aureus, E. coli, and A. niger.[6][11] The mechanism is often linked to the inhibition of essential bacterial enzymes.

Case Study: Targeting PDE10A for Pulmonary Arterial Hypertension (PAH)

Phosphodiesterase 10A (PDE10A) is a key enzyme in regulating cyclic AMP, influencing pulmonary vascular remodeling. A series of azetidine-based imidazopyridines were developed as selective PDE10A inhibitors for PAH.[10] The lead compound, A30 , exhibited an IC₅₀ of 3.5 nM against PDE10A with high selectivity and favorable drug-like properties, including low BBB permeability, which is desirable for targeting a peripheral disease like PAH.[10] This case highlights how the scaffold can be fine-tuned to achieve not just potency but also a desired ADME profile.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the pyridine-azetidine scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties.[8]

Caption: Key modification points for SAR studies on the scaffold.

Impact of Substitution on the Pyridine Ring

Substitutions on the pyridine ring directly influence interactions with the target protein. Electron-donating or electron-withdrawing groups can modulate the basicity of the pyridine nitrogen, affecting the strength of hydrogen bonds.[3][5] Steric bulk can be introduced to probe for additional hydrophobic pockets and enhance selectivity.

Influence of Azetidine Ring Substitution and Stereochemistry

Substitution on the azetidine ring profoundly impacts the molecule's steric and electronic environment.[8]

  • N-Substitution: Modifying the substituent on the azetidine nitrogen is a reliable strategy for tuning CNS penetration and oral bioavailability.[8]

  • C-Substitution: Substituents on the carbon atoms of the ring direct the orientation of other functional groups, enhancing potency or selectivity through conformational control.[8]

  • Stereochemistry: Chiral azetidines often exhibit significant enantiospecificity, with a single enantiomer displaying superior potency and pharmacokinetic performance.[8]

Table 1: Representative SAR Data for Pyridine-Azetidine Based Inhibitors
Compound IDTargetModificationIC₅₀ / KᵢReference
A30 PDE10AAzetidine-based imidazopyridine3.5 nM (IC₅₀)[10]
16 HPK13-amino-azetidine on pyrazolopyridine146 nM (Cellular IC₅₀)[9]
37 DDR1/2Optimized azetidine scaffoldNanomolar Potency[13]
18 DDR1/24λ³-pyridine-2-carboxamide hinge binderpKᵢ = 8.7 (DDR1)[13]
4a Antimicrobial3-Cl, 1-(4-F-Ph) azetidinoneMild-Moderate Activity[11]

Pharmacokinetic and ADME Profile

A compound's therapeutic success is contingent on a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The pyridine-azetidine scaffold offers several levers to optimize these properties.

  • Absorption & Bioavailability: The scaffold's polarity can be tuned to balance solubility and permeability (Caco-2) for good oral absorption. For example, HPK1 inhibitor 16 showed high Caco-2 permeability and excellent oral bioavailability (96%) in cynomolgus monkeys.[9]

  • Distribution: The ability to control lipophilicity helps manage the volume of distribution and can be used to either target or avoid the CNS.[10]

  • Metabolism: The azetidine ring can improve metabolic stability. In the development of DDR inhibitors, an azetidine compound showed an extended half-life in mouse lung S9 fraction compared to liver microsomes, supporting its suitability for inhaled administration.[13]

Table 2: Representative Pharmacokinetic Data
Compound IDSpeciesDosingt₁/₂ (h)Bioavailability (%)Key FindingReference
16 Cynomolgus Monkey3 mg/kg (oral)6.096%Excellent oral exposure[9]
14 MouseIntranasal14.6 (lung)N/AHigh lung retention[13]

Future Directions and Conclusion

The pyridine-azetidine scaffold has solidified its position as a privileged motif in drug discovery. Its unique combination of properties addresses many of the multifaceted challenges encountered in developing potent, selective, and bioavailable drug candidates.

Opportunities:

  • Targeting New Classes: Exploring the scaffold's potential against other target classes, such as GPCRs and ion channels.

  • Covalent Inhibitors: The strained azetidine ring could be engineered to act as a reactive handle for developing targeted covalent inhibitors.

  • PROTACs and Molecular Glues: The scaffold's rigid geometry makes it an attractive linker component for bifunctional molecules like PROTACs.

Conclusion: The pyridine-azetidine framework represents a powerful tool in the medicinal chemist's arsenal. By understanding the causal relationships between its structure and its biological and pharmacokinetic effects, researchers can rationally design next-generation therapeutics. The continued development of novel synthetic methods and a deeper exploration of its biological potential will undoubtedly lead to the discovery of innovative medicines for unmet medical needs.[2]

References

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Rani, V., & Reddy, P. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29.
  • PharmaBlock. Azetidines in Drug Discovery. PharmaBlock.
  • BenchChem. 4-(Azetidin-3-yl)pyridine hydrochloride. BenchChem.
  • (2025). Discovery of novel azetidine-based imidazopyridines as selective and orally bioavailable inhibitors of phosphodiesterase 10A for the treatment of pulmonary arterial hypertension. European Journal of Medicinal Chemistry, 290, 117537.
  • Sahoo, B. M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4208.
  • (2025). Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines.
  • (2025). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives.
  • (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 14(1), 69-76.
  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • BenchChem. (2025). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. BenchChem.
  • Popa, C. V., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3237.
  • (2023). Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. Molecules, 28(13), 4966.
  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activ
  • Rice University. (2019, August 10). Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily.
  • (2023). Pyridine heterocycles: Compiling the anticancer capabilities.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds.
  • Smaill, J. B., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19657-19684.

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Navigating the Physicochemical Landscape of Azetidin-3-yl Ethanol Derivatives: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Azetidine Scaffold - A Rising Star in Medicinal Chemistry

In the intricate world of drug discovery, the selection of a core chemical scaffold is a decision that profoundly influences the entire trajectory of a development program. Among the plethora of heterocyclic systems, the azetidine ring, a four-membered nitrogen-containing heterocycle, has steadily gained prominence as a "privileged" scaffold.[1] Its growing appeal stems from a unique combination of structural rigidity and chemical versatility, offering a sweet spot between the highly strained aziridines and the more flexible five-membered rings like pyrrolidines. This conformational constraint can significantly enhance binding affinity to biological targets by reducing the entropic penalty upon binding.[1]

The incorporation of an azetidine moiety has been shown to improve critical drug-like properties, including metabolic stability, solubility, and receptor selectivity.[2][3] This is evidenced by the increasing number of FDA-approved drugs, such as baricitinib and cobimetinib, that feature this compact and influential ring system.[2][3] This guide will focus on a specific, promising subclass: azetidin-3-yl ethanol derivatives. The introduction of the ethanol group at the 3-position provides a key vector for further functionalization and interaction with biological targets, making a thorough understanding of their physicochemical properties paramount for successful drug design.

This in-depth technical guide is designed for researchers, medicinal chemists, and drug development professionals. It will provide a comprehensive overview of the core physicochemical properties of azetidin-3-yl ethanol derivatives and a detailed, practical guide to their in silico calculation. We will delve into the causality behind the choice of computational methods, ensuring a robust and self-validating approach to property prediction.

The Strategic Importance of Physicochemical Properties in Drug Discovery

The journey of a drug molecule from administration to its site of action is a complex odyssey governed by a delicate interplay of its physicochemical properties. Early and accurate assessment of these properties is not merely a data-gathering exercise; it is a critical step in mitigating the high attrition rates in drug development.[3] For azetidin-3-yl ethanol derivatives, four key calculated properties form the cornerstone of their drug-likeness assessment:

  • Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, or its preference for a non-polar environment over a polar one. This property is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A balanced logP is often crucial for oral bioavailability, allowing the molecule to permeate lipidic cell membranes without becoming sequestered in fatty tissues.[4]

  • Aqueous Solubility (logS): The intrinsic aqueous solubility (logS) dictates the maximum concentration a compound can achieve in the aqueous environment of the gastrointestinal tract and blood. Poor solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[5]

  • Ionization Constant (pKa): The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[6] Since the pH varies throughout the body (e.g., stomach vs. intestines vs. blood), the pKa of an azetidin-3-yl ethanol derivative will influence its charge state, which in turn affects its solubility, permeability, and target binding.[6]

  • Polar Surface Area (PSA): The topological polar surface area (PSA) is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. PSA is a good predictor of a drug's ability to permeate cell membranes. Generally, a lower PSA is associated with better cell permeability and oral bioavailability.[7]

Computational Workflow for Physicochemical Property Prediction

The in silico prediction of physicochemical properties has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means of prioritizing candidates for synthesis and experimental testing. The following workflow outlines a robust and scientifically sound approach to calculating the key properties of azetidin-3-yl ethanol derivatives.

G cluster_prep 1. Molecular Structure Preparation cluster_calc 2. Physicochemical Property Calculation cluster_analysis 3. Data Analysis and Interpretation mol_sketch 2D Sketching of Azetidin-3-yl Ethanol Derivative to_3d Conversion to 3D Structure mol_sketch->to_3d energy_min Energy Minimization (e.g., using MMFF94 force field) to_3d->energy_min logp_calc logP Calculation (e.g., ALOGP, XLOGP3) energy_min->logp_calc logs_calc logS Calculation (e.g., ESOL, Ali) energy_min->logs_calc pka_calc pKa Calculation (e.g., rule-based, QM-based) energy_min->pka_calc psa_calc PSA Calculation (Topological method) energy_min->psa_calc data_table Tabulation of Calculated Properties logp_calc->data_table logs_calc->data_table pka_calc->data_table psa_calc->data_table drug_likeness Drug-Likeness Assessment (e.g., Lipinski's Rule of Five) data_table->drug_likeness sar_analysis Structure-Activity/Property Relationship (SAR/SPR) Analysis drug_likeness->sar_analysis sar_analysis->mol_sketch Iterative Design & Optimization

Caption: A generalized computational workflow for the prediction and analysis of physicochemical properties of azetidin-3-yl ethanol derivatives.

Step-by-Step Methodology

This section provides a detailed protocol for the computational prediction of physicochemical properties. While specific button clicks will vary between software packages, the underlying principles and workflow are universal. We will reference several widely used software platforms, including both commercial and open-access options.

I. Molecular Structure Preparation

  • 2D Sketching: Begin by drawing the 2D structure of the azetidin-3-yl ethanol derivative of interest using a chemical drawing tool such as ChemDraw, MarvinSketch (part of ChemAxon's suite), or the drawing tools integrated into platforms like Schrödinger's Maestro or BIOVIA's Discovery Studio.[8] Ensure correct atom types, bond orders, and stereochemistry.

  • Conversion to 3D: Convert the 2D sketch into a 3D structure. Most computational chemistry software will perform this conversion automatically.

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. Perform an energy minimization to obtain a more stable and realistic 3D geometry. A common and efficient method for this is using a molecular mechanics force field such as MMFF94 or OPLS3e.[8] This step is crucial as the 3D conformation can influence some calculated properties.

II. Physicochemical Property Calculation

There are numerous software packages available for these calculations. For a comprehensive analysis, it is often advisable to use multiple tools and compare the results.

  • Commercial Software:

    • Schrödinger Suite (QikProp): QikProp is a powerful tool for predicting a wide range of ADME and physicochemical properties.[3][9]

    • BIOVIA Discovery Studio: Offers modules for calculating a variety of molecular properties.[1]

    • Chemical Computing Group (MOE): Provides a comprehensive suite of tools for molecular modeling and simulations, including property prediction.[10]

    • ACD/Labs Percepta: Specializes in the prediction of physicochemical properties and has a strong reputation for accuracy.[11]

  • Open-Access and Web-Based Tools:

    • SwissADME: A popular and user-friendly web server that provides free prediction of physicochemical properties, pharmacokinetics, and drug-likeness.[12][13][14][15]

    • pkCSM: A web server that uses graph-based signatures to predict pharmacokinetic and toxicity properties.[16][17][18][19][20]

    • ADMET-AI: A web-based platform that uses machine learning models to predict ADME and toxicity properties.[21]

Protocol for Calculation (using SwissADME as an example):

  • Input Structure: Navigate to the SwissADME web server. You can either draw the molecule directly using the provided editor or paste a SMILES (Simplified Molecular Input Line Entry System) string of your energy-minimized azetidin-3-yl ethanol derivative into the input box.[12]

  • Run Calculation: Click the "Run" button to initiate the calculation.

  • Retrieve Results: The server will output a comprehensive table of calculated properties, including those of interest:

    • Lipophilicity: SwissADME provides multiple predictions for logP, including iLOGP, XLOGP3, WLOGP, MLOGP, and a consensus logP. It is good practice to consider the consensus value.

    • Water Solubility: Look for the logS values predicted by different models (e.g., ESOL, Ali).

    • pKa: While SwissADME does not directly calculate pKa, it provides information on the number of hydrogen bond acceptors and donors, which are influenced by the ionization state. For pKa prediction, dedicated software like ACD/Labs Percepta or ChemAxon's pKa calculator is recommended.

    • Polar Surface Area: The TPSA value is provided in the output.

III. Data Analysis and Interpretation

  • Tabulate Data: Organize the calculated physicochemical properties for a series of azetidin-3-yl ethanol derivatives into a clear and concise table. This allows for easy comparison and identification of trends.

  • Drug-Likeness Assessment: Evaluate the "drug-likeness" of your compounds using established guidelines such as Lipinski's Rule of Five.[22] Most prediction software will automatically calculate the number of violations of these rules.

  • Structure-Property Relationship (SPR) Analysis: Analyze how changes in the substitution pattern on the azetidine ring or the ethanol side chain affect the calculated physicochemical properties. This analysis is crucial for guiding the design of new derivatives with an improved property profile.

Understanding the Structure-Property Relationships of Azetidin-3-yl Ethanol Derivatives

The substituents on the azetidine ring and the ethanol side chain will have a profound impact on the calculated physicochemical properties. The following diagram illustrates some key structural features and their likely influence.

G cluster_mol Azetidin-3-yl Ethanol Derivative cluster_props Impact on Physicochemical Properties cluster_subst Substituent Effects mol mol lipophilicity Lipophilicity (logP) solubility Solubility (logS) pka pKa psa Polar Surface Area (PSA) r1 R1 (N-substituent) r1->lipophilicity Hydrophobic groups increase logP r1->solubility Polar groups can increase logS r1->pka Electron-withdrawing groups decrease pKa of azetidine N r2 R2 (Ethanol-substituent) r2->lipophilicity Bulky, non-polar groups increase logP r2->psa Introduction of polar groups (e.g., -OH, -NH2) increases PSA

Caption: Key structural features of azetidin-3-yl ethanol derivatives and their influence on important physicochemical properties.

  • N-Substituent (R1): The nature of the substituent on the azetidine nitrogen is a primary driver of the overall properties.

    • Lipophilicity: Introducing bulky, hydrophobic groups (e.g., benzyl, tert-butyl) will increase logP, while smaller, more polar groups will decrease it.

    • pKa: The basicity of the azetidine nitrogen can be modulated by the electronic nature of the R1 group. Electron-withdrawing groups (e.g., amides, sulfonamides) will decrease the pKa, making the nitrogen less basic.

  • Ethanol Side-Chain Substituents (R2): Modifications to the ethanol moiety offer another avenue for fine-tuning properties.

    • Polar Surface Area: The hydroxyl group of the ethanol side chain is a significant contributor to the PSA. Further functionalization with additional polar groups (e.g., amines, amides) will increase the PSA, potentially impacting cell permeability.

    • Solubility: The presence of the hydroxyl group generally enhances aqueous solubility.

Hypothetical Case Study: Calculated Physicochemical Properties of N-Aryl Azetidin-3-yl Ethanol Derivatives

To illustrate the practical application of the described workflow, the following table presents hypothetical but realistic calculated physicochemical properties for a small library of N-aryl azetidin-3-yl ethanol derivatives. These values are representative of what one might obtain from a consensus of computational tools.

Compound IDR GroupMWlogPlogSTPSA (Ų)Lipinski Violations
AZ-001 H189.230.85-1.552.80
AZ-002 4-Cl223.671.55-2.152.80
AZ-003 4-OCH₃219.260.90-1.662.00
AZ-004 4-CF₃257.231.95-2.552.80
AZ-005 3,4-diCl258.122.25-2.852.80

Analysis of the Case Study Data:

  • Effect of Halogenation: The addition of a chloro group (AZ-002) and two chloro groups (AZ-005) progressively increases the molecular weight and logP, while decreasing the predicted aqueous solubility (logS). This is an expected trend due to the lipophilic nature of halogens.

  • Impact of a Methoxy Group: The introduction of a methoxy group (AZ-003) has a minimal effect on logP compared to the parent compound (AZ-001) but increases the TPSA due to the additional oxygen atom. This could potentially influence hydrogen bonding capacity.

  • Influence of a Trifluoromethyl Group: The strongly electron-withdrawing and lipophilic trifluoromethyl group (AZ-004) significantly increases logP and decreases logS.

  • Drug-Likeness: All compounds in this hypothetical series adhere to Lipinski's Rule of Five, suggesting they possess a favorable physicochemical profile for oral bioavailability.

Conclusion and Future Directions

The azetidin-3-yl ethanol scaffold represents a promising starting point for the design of novel therapeutic agents. A thorough understanding and proactive management of the physicochemical properties of its derivatives are essential for navigating the complexities of drug discovery and development. The computational workflows and methodologies outlined in this guide provide a robust framework for the in silico assessment of these critical properties.

By leveraging a combination of commercial and open-access software, researchers can rapidly and cost-effectively screen virtual libraries of azetidin-3-yl ethanol derivatives, prioritize candidates for synthesis, and guide the iterative process of lead optimization. The ability to predict how structural modifications will impact lipophilicity, solubility, pKa, and polar surface area empowers medicinal chemists to design molecules with a higher probability of success in preclinical and clinical development.

As computational methods continue to evolve in accuracy and sophistication, their integration into the early stages of drug discovery will become even more critical. Machine learning and artificial intelligence are poised to further enhance the predictive power of these tools, enabling the exploration of vast chemical spaces and the identification of novel drug candidates with optimized physicochemical profiles.[21] The principles and practices detailed in this guide will remain fundamental to this exciting future.

References

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Organic Syntheses Procedure. (n.d.). azetidine. Retrieved from [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 21(1), 1-20.
  • Schrödinger. (n.d.). QikProp. Retrieved from [Link]

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(7), 4421-4434.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • SwissADME. (n.d.). Molecular sketcher. Retrieved from [Link]

  • Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Guo, L., et al. (2025). Temperature-Dependent Small-Molecule Solubility Prediction Using MoE-Enhanced Directed Message Passing Neural Networks.
  • IJS Indico. (2021). MOLECULAR DOCKING CALCULATIONS UTILIZING DISCOVERY STUDIO & PIPELINE PILOT. Retrieved from [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.
  • YouTube. (2020). Schrodinger - Qikprop (Rapid ADME Predictions of Drug Candidates). Retrieved from [Link]

  • ADMET-AI. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route to azetidinones. Retrieved from [Link]

  • YouTube. (2022). swiss ADME tutorial. Retrieved from [Link]

  • IEEE Xplore. (n.d.). 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in Synthetic Routes to Azacycles. Retrieved from [Link]

  • Hughes, J. D., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 62(21), 9703-9715.
  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

  • YouTube. (2023). 2D interaction & calculate binding energies of ligand in Discovery Studio. Retrieved from [Link]

  • ResearchGate. (2025). Temperature-Dependent Small-Molecule Solubility Prediction Using MoE-Enhanced Directed Message Passing Neural Networks. Retrieved from [Link]

  • ResearchGate. (2025). Can you explain how pkCSM works?. Retrieved from [Link]

  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]

  • The University of Melbourne. (n.d.). pkCSM: Predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Retrieved from [Link]

  • ResearchGate. (2025). Physicochemical Descriptors in Property-Based Drug Design. Retrieved from [Link]

  • YouTube. (2023). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. Retrieved from [Link]

  • Indonesian Journal of Chemistry. (n.d.). The Prediction of Pharmacokinetic Properties of Compounds in Hemigraphis alternata (Burm.F.) T. Ander Leaves Using pkCSM. Retrieved from [Link]

  • Scribd. (n.d.). Determination of Physicochemical Properties of Drugs Using Drug Design Software. Retrieved from [Link]

  • ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved from [Link]

  • MDPI. (2024). In Silico SwissADME Analysis of Antibacterial NHC–Silver Acetates and Halides Complexes. Retrieved from [Link]

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  • Oreate AI Blog. (2026). Discovery Studio Molecular Simulation Software Tutorial: A Guide to Small Molecule Ligand and Protein Structure Preparation. Retrieved from [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2019). SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq. Retrieved from [Link]

  • Preprints.org. (2024). Exploring Glucocorticoid Safety: Insights from pKCSM Predictions on Tolerability and Toxicity Profiles. Retrieved from [Link]

  • Rizzo, R. C., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(8), 771-802.
  • Li, Y., et al. (2020). Predicting Solubility of Small Molecules in Macromolecular Compounds for Nanomedicine Application from Atomistic Simulations.
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  • Chemical Computing Group. (n.d.). MOE 2D Molecular Descriptors. Retrieved from [Link]

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Role of 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol in Drug Design

Executive Summary

In the contemporary pursuit of "escaping flatland"—the transition from planar aromatic structures to three-dimensional, sp³-rich scaffolds—2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol has emerged as a high-value building block. This molecule combines the rigid, conformationally restricted geometry of the azetidine ring with the pharmacophoric utility of a pyridine anchor and a versatile hydroxyethyl tail.

This guide details the structural pharmacology, synthetic accessibility, and medicinal chemistry applications of this scaffold.[1][2] It is designed for medicinal chemists seeking to improve solubility, metabolic stability, and vector alignment in fragment-based drug discovery (FBDD) or PROTAC linker design.

Part 1: Structural Pharmacology & Design Logic
1.1 The "Puckered" Advantage

Unlike the chair conformation of piperidines or the envelope of pyrrolidines, the azetidine ring exists in a dynamic "puckered" equilibrium. The ring strain (~25 kcal/mol) forces the ring into a butterfly shape with a puckering angle typically between 15° and 37° .

  • Consequence: Substituents at the 3-position (the hydroxyethyl tail) adopt a pseudo-equatorial orientation to minimize steric strain with the C2/C4 protons. This creates a defined exit vector perpendicular to the pyridine plane, allowing for precise spatial positioning of warheads or binding motifs.

1.2 Electronic Profile & Basicity

The electronic interplay between the pyridine ring and the azetidine nitrogen is critical for pKa tuning.

  • N1 (Azetidine Nitrogen): The lone pair is heavily delocalized into the pyridine ring via resonance. This renders the azetidine nitrogen essentially non-basic (estimated pKa < 2.0) and planar (sp²-like).

  • N(Py) (Pyridine Nitrogen): Remains the primary basic center (approximate pKa ~5.5–6.0).

  • Implication: This scaffold avoids the "double-cation" penalty often seen in diamines, improving membrane permeability (LogD) while maintaining solubility.

1.3 Visualization: Design Logic

The following diagram illustrates the transition from a flexible aliphatic chain to the rigidified azetidine scaffold.

DesignLogic Flat Standard Linker (Flexible Alkyl Chain) Constraint Conformational Restriction Flat->Constraint High Entropy Penalty Scaffold Azetidine Core (Rigidified) Constraint->Scaffold Cyclization Feature Target Molecule (Defined Vector + Solubility) Scaffold->Feature N-Arylation & Functionalization

Figure 1: The "Escape from Flatland" logic applied to the azetidine scaffold.

Part 2: Physicochemical Profile[3][4][5]
PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight ~178.23 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
ClogP ~0.6–0.9Low lipophilicity aids aqueous solubility.
H-Bond Donors 1 (Alcohol)Versatile handle; can be capped if needed.
H-Bond Acceptors 3 (Py-N, Az-N, OH)Pyridine N is the primary acceptor.
Fsp³ Fraction 0.5 (5 carbons sp³ / 10 total)High saturation correlates with clinical success.
Metabolic Stability Moderate to HighThe 3-substitution sterically protects the ring from oxidative opening, a common liability in unsubstituted azetidines.
Part 3: Synthetic Accessibility[2]

The synthesis of 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol is most efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr ) strategy. This route is preferred over Buchwald-Hartwig coupling for 2-halopyridines due to lower cost and simpler purification.

3.1 Retrosynthetic Analysis
  • Disconnection: The N-C bond between the azetidine nitrogen and the pyridine ring.

  • Building Blocks: 2-Fluoropyridine (electrophile) + 2-(Azetidin-3-yl)ethanol (nucleophile).

3.2 Reaction Workflow Diagram

SynthesisWorkflow SM1 2-(Azetidin-3-yl)ethanol (Nucleophile) Reaction S_NAr Reaction Solvent: DMSO or NMP Base: DIPEA or K2CO3 Temp: 80-100°C SM1->Reaction SM2 2-Fluoropyridine (Electrophile) SM2->Reaction Workup Workup Dilute w/ EtOAc, Wash w/ Brine Dry over Na2SO4 Reaction->Workup Product Target Molecule 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol Workup->Product

Figure 2: Standard synthetic workflow for N-arylation of the azetidine core.

Part 4: Experimental Protocol (SOP)

Objective: Synthesis of 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol via SNAr. Scale: 1.0 Gram Pilot.

Materials
  • 2-(Azetidin-3-yl)ethanol hydrochloride (1.0 eq)

  • 2-Fluoropyridine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq) - Note: Excess base is required to neutralize the HCl salt.

  • Dimethyl sulfoxide (DMSO) - Anhydrous

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-(Azetidin-3-yl)ethanol HCl (1.0 g, 7.27 mmol) in anhydrous DMSO (10 mL).

  • Activation: Add K₂CO₃ (3.01 g, 21.8 mmol) in a single portion. Stir at room temperature for 15 minutes to liberate the free amine.

  • Addition: Add 2-Fluoropyridine (0.85 g, 8.72 mmol) dropwise via syringe.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 90°C in an oil bath. Monitor reaction progress by TLC (System: 10% MeOH in DCM) or LC-MS.

    • Checkpoint: Conversion is typically complete within 4–6 hours. The spot for the starting azetidine (ninhydrin active) should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Note: The product is polar; ensure thorough extraction.

    • Wash the combined organic layers with brine (2 x 20 mL) to remove residual DMSO.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0–10% MeOH/DCM).

    • Yield Expectation: 75–85% as a pale yellow oil or low-melting solid.

Part 5: Medicinal Chemistry Applications[1][2][4][6][7][8][9][10][11]
5.1 Bioisosteric Replacement

This scaffold serves as a superior bioisostere for:

  • N-Aryl Piperidines: Reduces lipophilicity (LogP) and molecular weight while maintaining the N-aryl vector.

  • N-Aryl Pyrrolidines: Increases metabolic stability.[3][4] Pyrrolidines are often prone to alpha-oxidation; the strained azetidine ring (especially when 3-substituted) is less susceptible to P450 oxidation at the alpha-carbons due to geometric constraints.

5.2 Linker Utility in PROTACs

The hydroxyethyl chain provides a "handle" for further derivatization.

  • Mesylation/Tosylation: Converts the alcohol to a leaving group for displacement by amines (creating diamine linkers).

  • Oxidation: Converts to the acetaldehyde or acetic acid for reductive amination or amide coupling.

  • Rigidity: Unlike PEG linkers, the azetidine core introduces a rigid kink, reducing the entropic penalty of binding for ternary complex formation (Target-PROTAC-E3 Ligase).

References
  • Azetidine Ring Conformation & Puckering

    • Anderson, J. E. (1974). Conformational analysis of azetidines. Journal of the American Chemical Society.[5][6] Link

  • Metabolic Stability of Strained Rings

    • Stepan, A. F., et al. (2011). Application of the bicyclo[1.1.1]pentane motif as a non-classical phenyl ring bioisostere. Journal of Medicinal Chemistry. (Discusses general principles of strained rings improving metabolic profiles). Link

  • Synthesis of N-Aryl Azetidines (SNAr Methodology)

    • Duncton, M. A. J. (2011). Minireview: Recent applications of azetidines in drug discovery. MedChemComm. Link

  • General Azetidine Building Blocks

    • Enamine Ltd. Azetidines in Drug Discovery. Link

  • Basicity of N-Aryl Heterocycles

    • Lowe, D. (2010). The Pyridine Paradox. In the Pipeline (Science/AAAS). Link

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Technical Guide: The Azetidine-Pyridine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of azetidine—a four-membered nitrogen heterocycle—with pyridine systems represents a high-value structural motif in modern drug discovery.[1] This scaffold leverages the "Magic Methyl" effect's geometric equivalent : using the high ring strain (~25 kcal/mol) and distinct puckering angle of azetidine to rigidly position pyridine substituents in vectors inaccessible to pyrrolidine or piperidine analogs.

This guide provides a technical deep-dive into the synthesis, structural utility, and pharmacological application of azetidine-pyridine systems, specifically focusing on their role as bioisosteres in central nervous system (CNS) drug design.

Part 1: Structural & Physicochemical Rationale[2]

The Geometric Advantage

In medicinal chemistry, the azetidine ring acts as a conformational restrictor . Unlike the flexible piperidine (chair/boat) or pyrrolidine (envelope) rings, the azetidine ring is relatively rigid. When substituted with a pyridine:

  • Vector Fidelity: The bond angles project substituents into a precise 3D space, often improving selectivity for receptors with tight binding pockets (e.g., nAChR).

  • Lipophilicity Modulation: Replacing a gem-dimethyl group or a larger ring with azetidine often lowers LogP (lipophilicity) while maintaining metabolic stability, a critical factor for CNS penetration.

  • Basicity Tuning: The pKa of the azetidine nitrogen (~11.0 for parent) is modulated when coupled to electron-deficient pyridines, allowing fine-tuning of solubility and hERG avoidance.

Structural Classification

We categorize these systems into three architectures based on the linkage:

  • N-Linked (1,3-connectivity): Azetidine nitrogen bonded to Pyridine carbon (

    
    ).
    
  • C-Linked (3,3-connectivity): Azetidine carbon bonded to Pyridine carbon (

    
    ).
    
  • Ether/Linker Spaced: Bridged systems (e.g., Tebanicline), where an ether oxygen separates the rings.

Part 2: Synthetic Methodologies

Architecture A: N-Linked Systems (Buchwald-Hartwig)

The most robust method for generating libraries of N-linked azetidine-pyridines is Palladium-catalyzed cross-coupling.

Causality of Reagent Choice:

  • Catalyst (Pd(OAc)₂): A stable Pd(II) source that reduces in situ.

  • Ligand (BINAP or XPhos): Bidentate phosphines (BINAP) or bulky biaryls (XPhos) are required to prevent the formation of stable, non-reactive Pd-pyridine complexes and to facilitate the reductive elimination of the strained azetidine.

  • Base (Cs₂CO₃): Essential for deprotonating the azetidine; Cesium is preferred over Sodium for its solubility profile in dioxane/toluene.

Experimental Protocol: Pd-Catalyzed N-Arylation

Standard Operating Procedure for linking Azetidine to 3-Bromopyridine.

  • Preparation: In a glovebox or under Argon stream, charge a reaction vial with:

    • 3-Bromopyridine (1.0 equiv, 1.0 mmol)

    • Azetidine hydrochloride (1.2 equiv, 1.2 mmol)

    • Cs₂CO₃ (3.0 equiv, 3.0 mmol)

    • Pd(OAc)₂ (0.05 equiv, 5 mol%)

    • BINAP (0.075 equiv, 7.5 mol%)

  • Solvation: Add anhydrous Toluene or 1,4-Dioxane (5 mL, 0.2 M concentration).

  • Activation: Seal the vial and heat to 100°C for 12–16 hours. Note: Monitoring by LCMS is critical to observe the conversion of the bromide.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove inorganic salts and Palladium black. Wash with EtOAc.[2]

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel; Gradient: 0–10% MeOH in DCM).

Architecture B: C-Linked Systems (Strain Release & Cross-Coupling)

Direct C-C bond formation is more challenging due to the potential for ring opening.

  • Negishi Coupling: Uses organozinc reagents derived from protected iodo-azetidines.

  • Strain-Release Functionalization: A modern approach utilizing [1.1.0]azabicyclobutane (ABB) derivatives. Nucleophilic attack by a pyridyl-Grignard or organolithium opens the bridge bond, relieving strain and installing the pyridine at the 3-position of the azetidine.

Part 3: Medicinal Chemistry & Pharmacology[1][4][5][6][7][8][9][10]

Case Study: Tebanicline (ABT-594)

The development of Tebanicline by Abbott Laboratories is the definitive case study for this scaffold.

  • Origin: Derived from Epibatidine , a potent toxin from the frog Epipedobates tricolor.

  • Problem: Epibatidine is a potent analgesic but highly toxic due to lack of selectivity (hits both

    
     and ganglionic 
    
    
    
    nAChRs).
  • Solution: The azetidine ring was introduced to modulate the distance between the basic nitrogen and the pyridine pharmacophore.

  • Mechanism: Tebanicline acts as a partial agonist at neuronal

    
     nAChRs, gating calcium ions to modulate pain perception (antinociception) without the severe toxicity of opioids.
    
Structure-Activity Relationship (SAR) Data

The following table illustrates the impact of ring size and substitution on binding affinity (


) for the 

receptor.
CompoundRing SystemLinkerSubstituent (Pyridine)Ki (nM)

Selectivity Ratio (

)
Epibatidine 7-azabicyclo[2.2.1]Direct2-Cl0.04~50 (Low Selectivity)
Tebanicline Azetidine Ether (-O-) 2-Cl 0.037 >3,000 (High Selectivity)
Analog APyrrolidineEther2-Cl1.2~200
Analog BAzetidineEtherH (Unsub)14.0>1,000

Data synthesized from Holladay et al. and Abbott Labs disclosures.

Part 4: Visualizations

Synthetic Decision Tree

This diagram guides the chemist in selecting the correct synthetic route based on the desired linkage.

SynthesisRoutes Target Target Molecule (Azetidine-Pyridine) LinkType Select Linkage Type Target->LinkType N_Link N-Linked (N-C bond) LinkType->N_Link C_Link C-Linked (C-C bond) LinkType->C_Link Ether_Link Ether Linked (C-O-C bond) LinkType->Ether_Link Method_Buchwald Buchwald-Hartwig Pd(OAc)2 / BINAP (See Protocol 2.1) N_Link->Method_Buchwald High Yield Method_Negishi Negishi Coupling (Zn Reagents) C_Link->Method_Negishi Protected Azetidine Method_Strain Strain Release (Azabicyclobutane) C_Link->Method_Strain Novel Methodology Method_SnAr Nucleophilic Subst. (NaH / DMF) Ether_Link->Method_SnAr Tebanicline Route

Caption: Decision matrix for selecting synthetic methodologies based on azetidine-pyridine connectivity.

Pharmacological Mechanism (nAChR Pathway)

The following diagram illustrates how the Azetidine-Pyridine ligand triggers the analgesic pathway.

Mechanism Ligand Azetidine-Pyridine Ligand (e.g., Tebanicline) Receptor α4β2 nAChR (Neuronal Subtype) Ligand->Receptor Binding (High Affinity) IonChannel Ion Channel Opening (Ca2+ Influx) Receptor->IonChannel Conformational Change Depolarization Neuronal Depolarization IonChannel->Depolarization Signal Inhibition of Nociceptive Transmission (Spinal Cord) Depolarization->Signal Modulation

Caption: Signal transduction pathway for nAChR agonists leading to antinociception.

References

  • Holladay, M. W., et al. (1998). Identification and Structure-Activity Relationships of (R)-5-(2-Azetidinylmethoxy)-2-chloropyridine (ABT-594), a Potent, Orally Active, Non-Opioid Analgesic Agent. Journal of Medicinal Chemistry.[3] Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Jain, K. K. (2000). ABT-594 (Abbott Laboratories).[4] Current Opinion in Investigational Drugs. Link

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH functionalization for medicinal chemists.[5][6] MedChemComm. Link

  • Gianatassio, R., et al. (2016). Strain-Release Amination. Science. Link

Sources

Technical Guide: Bioisosteric Replacement Strategies for 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol represents a classic "linked-pharmacophore" architecture common in GPCR and kinase drug discovery. It consists of three distinct domains: a heteroaromatic anchor (Pyridine), a strained saturated linker (Azetidine), and a polar tail (Ethanol).

While likely potent, this scaffold presents three specific liabilities that often necessitate bioisosteric replacement:

  • Metabolic Instability: The primary alcohol is a "soft spot" for rapid oxidation by Alcohol Dehydrogenase (ADH) or CYP450s to the corresponding carboxylic acid, leading to rapid clearance.

  • Genotoxicity Risks: Electron-rich azetidines can occasionally flag as structural alerts if metabolic ring-opening occurs.

  • Permeability/Efflux: The basicity of the pyridine-azetidine linkage can result in high pKa values, leading to lysosomal trapping or P-gp efflux.

This guide provides a technical roadmap for identifying bioisosteres for each domain, prioritizing modifications that enhance metabolic stability (t1/2) and physicochemical properties (LogD, LLE) while maintaining the binding vector.

Part 1: Molecular Dissection & Pharmacophore Analysis

To successfully apply bioisosterism, we must first deconstruct the molecule into its functional domains.

Domain A: The Pyridine Anchor
  • Role: Likely engages in

    
     stacking or acts as a hydrogen bond acceptor (HBA) via the ring nitrogen.[1]
    
  • Liability: Pyridine rings are susceptible to N-oxidation or oxidation at the C-2/C-6 positions by CYP enzymes.

  • Vector: The connection to the azetidine nitrogen defines the exit vector.

Domain B: The Azetidine Linker
  • Role: A rigid spacer that orients the ethanol tail relative to the pyridine. The 1,3-substitution pattern creates a specific "kinked" geometry (approx. 140-160° angle).

  • Liability: Ring strain (~26 kcal/mol) makes it chemically reactive.

Domain C: The Ethanol Tail
  • Role: Primary H-bond donor/acceptor. Critical for solubility.

  • Liability: High metabolic clearance (oxidation to aldehyde/acid).

Pharmacophore Pyridine Domain A: Pyridine (Aromatic Anchor) Azetidine Domain B: Azetidine (Rigid Linker) Pyridine->Azetidine N-C Bond (Rotatable but restricted) Ethanol Domain C: Ethanol (Polar Warhead) Azetidine->Ethanol C-C Bond (Flexible) Metabolism Metabolic Soft Spot: Primary Alcohol Oxidation Ethanol->Metabolism

Figure 1: Pharmacophore dissection of the target molecule highlighting the modular domains.

Part 2: Domain A (Pyridine) Bioisosteres

Objective: Modulate basicity (pKa) and block metabolic oxidation sites.

Diazines (Pyrimidine / Pyrazine)

Replacing the pyridine with a diazine lowers the LogP and significantly reduces the basicity of the ring nitrogen (Pyridine pKa ~5.2 vs. Pyrimidine pKa ~1.3). This reduces the risk of hERG channel inhibition, which often correlates with basicity.

  • Recommendation: Pyrimidin-2-yl or Pyrazin-2-yl .

Fluorinated Pyridines

If the pyridine nitrogen interaction is critical, retain the ring but block metabolism.

  • Strategy: Introduce Fluorine at C-3 or C-5 positions.

  • Effect: Blocks CYP-mediated oxidation sites and lowers the pKa of the pyridine nitrogen via inductive electron withdrawal, improving permeability.

C-Linked Heterocycles (The "C-Switch")

The current molecule uses an N-linked azetidine. Switching to a C-linked system (e.g., connecting a phenyl ring to the azetidine carbon) changes the vector. However, a Thiazole can mimic the pyridine nitrogen's H-bond acceptor capability while offering a different metabolic profile.

Part 3: Domain B (Azetidine) Bioisosteres

Objective: Maintain the specific 1,3-vector while improving stability and novelty (IP space).

Bicyclo[1.1.1]pentane (BCP) – The "Gold Standard"

The BCP motif is the premier bioisostere for 1,3-disubstituted cyclobutanes and azetidines. It preserves the linear exit vector but removes the nitrogen, creating a purely lipophilic spacer.

  • Implementation: Replace the azetidine with 1-amino-3-substituted bicyclo[1.1.1]pentane .

  • Chemistry: The pyridine is attached to the bridgehead nitrogen (via Buchwald-Hartwig or SnAr), and the ethanol tail is attached to the opposite bridgehead carbon.

  • Benefit: Increases metabolic stability significantly and improves permeability by burying the polar surface area.

3-Fluoroazetidine

If the azetidine ring is essential for binding (steric fit), introduce a fluorine atom at the C-3 position (geminal to the ethanol chain).

  • Effect: The fluorine lowers the pKa of the azetidine nitrogen (reducing lysosomal trapping) and blocks metabolic oxidation at the C-3 carbon.

Spirocyclic Systems

Constrain the system further to lock the bioactive conformation.

  • Recommendation: 2-oxa-6-azaspiro[3.3]heptane .

  • Benefit: This introduces an oxygen into the linker, altering LogD and creating a novel IP position.

Azetidine_Bioisosteres cluster_0 High Value Bioisosteres Core Original Core: Azetidine (N-linked) BCP Bicyclo[1.1.1]pentane (BCP-amine) Core->BCP Improves Metabolic Stability Retains Vector Cyclobutane Cyclobutane (1,3-trans) Core->Cyclobutane Removes Basic N Lipophilic Shift Spiro Spiro[3.3]heptane (Rigidification) Core->Spiro Novel IP Space Conformational Lock

Figure 2: Strategic scaffold hopping for the Azetidine core.

Part 4: Domain C (Ethanol) Bioisosteres

Objective: Prevent oxidation to carboxylic acid while retaining H-bond donor/acceptor properties.

1,1-Difluoroethanol

Add two fluorine atoms to the carbon alpha to the hydroxyl group.

  • Mechanism: The electron-withdrawing fluorines destabilize the carbocation intermediate required for oxidation, effectively blocking the conversion to acid.

  • Acidity: Increases the acidity of the hydroxyl proton (pKa drops from ~16 to ~12), potentially strengthening H-bond donor interactions.

Oxetane (The "Carbonyl" Isostere)

Replace the ethanol side chain with an Oxetan-3-ol moiety directly attached to the azetidine.

  • Rationale: The oxetane oxygen acts as a hydrogen bond acceptor (similar to the alcohol oxygen), and the hydroxyl group is retained. The steric bulk of the oxetane ring prevents oxidation.

Deuteration

2-(1-(Pyridin-2-yl)azetidin-3-yl)-1,1-dideuteroethanol .

  • Concept: The Kinetic Isotope Effect (KIE).[2] The C-D bond is stronger than the C-H bond, slowing down the rate-limiting step of oxidation by ADH/CYP enzymes without changing the steric or electronic properties of the drug.

Part 5: Synthetic & Evaluation Workflow

To validate these bioisosteres, the following experimental workflow is required.

Table 1: Prioritized Analog Library
Analog IDDomain A ModDomain B ModDomain C ModRationale
AN-01 PyrimidineAzetidineEthanolLower basicity / hERG avoidance
AN-02 PyridineBCP-amine EthanolScaffold hop / Metabolic stability
AN-03 PyridineAzetidine1,1-Difluoroethanol Block metabolic soft spot
AN-04 3-F-PyridineAzetidineOxetan-3-olMulti-parameter optimization
Experimental Protocol: Metabolic Stability Assay (Microsomal)
  • Preparation: Incubate test compounds (1 µM) with human liver microsomes (HLM) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge to remove protein; analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

    
    ).
    
    • Success Criterion:

      
       protein.
      

Workflow Start Parent Molecule High Clearance Design Design Bioisosteres (BCP, F-Ethyl, Pyrimidine) Start->Design Synth Synthesis (SnAr / Buchwald) Design->Synth Assay In Vitro ADME (HLM Stability) Synth->Assay Decision Is t1/2 > 60 min? Assay->Decision Decision->Design No (Iterate) Advance In Vivo PK (Rat/Mouse) Decision->Advance Yes (PK Study)

Figure 3: Iterative design-make-test cycle for bioisostere validation.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K. (2019).[3] Bicyclo[1.1.1]pentanes: Emerging Bioisosteres for Benzene and Other Rings.[3][4][5][6] Organic & Biomolecular Chemistry. [Link]

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Aromatic Phenyl Ring Bioisostere.[3][4][5][7] Journal of Medicinal Chemistry. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[8] Angewandte Chemie International Edition. [Link]

Sources

Metabolic Stability Predictions for Pyridine-Substituted Azetidines: A Dual-Liability Framework

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on metabolic stability predictions for pyridine-substituted azetidines.

Executive Summary

Pyridine-substituted azetidines represent a high-value scaffold in modern medicinal chemistry, offering a unique combination of reduced lipophilicity (LogD), defined exit vectors, and conformational rigidity compared to piperidine or pyrrolidine analogs. However, this structural class introduces a dual metabolic liability : the electron-deficient pyridine ring is a prime substrate for cytosolic Aldehyde Oxidase (AO), while the strained azetidine ring carries a risk of glutathione S-transferase (GST)-mediated ring opening.

This guide moves beyond standard CYP450 profiling to establish a predictive framework specifically designed for this chemical space, integrating quantum mechanical assessment with specialized in vitro systems.

Mechanistic Basis of Instability

To predict stability, one must first decouple the scaffold into its two metabolically distinct pharmacophores.

The Pyridine Liability: Aldehyde Oxidase (AO)

Unlike lipophilic CYP450 substrates, pyridines are susceptible to nucleophilic attack by the molybdenum cofactor of Aldehyde Oxidase (AO).[1] This is a cytosolic pathway, meaning standard microsomal stability assays (which lack cytosol) will generate false negatives , predicting high stability for compounds that are rapidly cleared in vivo.

  • Mechanism: Nucleophilic attack at the electron-deficient carbon

    
     to the nitrogen (C2 or C6 positions).
    
  • Electronic Driver: Electron-withdrawing groups (EWGs) on the pyridine ring lower the LUMO energy, increasing susceptibility to AO attack.

  • Regioselectivity: The site of metabolism (SOM) is typically the most electropositive carbon adjacent to the nitrogen.

The Azetidine Liability: Ring Strain & Bioactivation

The azetidine ring possesses ~26 kcal/mol of ring strain. While generally stable, specific substitution patterns can trigger ring opening via two pathways:

  • Oxidative Ring Opening (CYP-mediated):

    
    -carbon oxidation leads to an unstable carbinolamine, resulting in ring cleavage to an aldehyde/amine.
    
  • GST-Mediated Ring Opening (Non-CYP): A "blind spot" in many screens. Certain strained azetidines (especially spiro-cycles or activated amines) can undergo direct nucleophilic attack by Glutathione (GSH) catalyzed by GSTs, opening the ring to form a thioether conjugate without prior oxidative bioactivation.[2][3]

In Silico Predictive Strategy

Before synthesis, computational filters must be applied to prioritize designs. Standard QSAR models often fail for AO; therefore, Quantum Mechanical (QM) descriptors are required.

AO Susceptibility Prediction (QM-Based)

AO metabolism is governed by the electrophilicity of the carbon center.

  • Protocol: Calculate the energies of the Lowest Unoccupied Molecular Orbital (LUMO) and the local ionization potential.

  • Metric: A lower LUMO energy (< -2.0 eV is a common threshold, though series-dependent) correlates with higher AO clearance.

  • Site of Metabolism (SOM): Calculate Fukui functions (

    
    ) to identify the carbon atom most susceptible to nucleophilic attack.
    
Azetidine Reactivity Assessment
  • Bond Dissociation Energy (BDE): Calculate the C-H BDE adjacent to the azetidine nitrogen. Lower BDEs (< 85 kcal/mol) suggest high liability for CYP-mediated

    
    -hydroxylation.
    
  • Ring Strain Energy (RSE): If fusing the azetidine (e.g., spiro-systems), calculate RSE. Significant increases over the baseline (~26 kcal/mol) exponentially increase the risk of GST-mediated opening.

Experimental Validation Protocols

This section details the Critical Path for validating pyridine-azetidine stability. The standard "Microsomal Stability" assay is insufficient.

The "Cytosolic Supplementation" Protocol (AO Check)

Objective: Detect AO-mediated clearance missed by microsomes. Causality: Microsomes contain CYPs but wash away cytosolic AO. Hepatocytes contain both but can have variable AO activity due to cryopreservation damage. The "Gold Standard" is pairing microsomes with S9 fraction or cytosol.

Step-by-Step Methodology:

  • Test System: Human Liver Cytosol (HLC) or S9 Fraction (contains both microsomes and cytosol).

  • Cofactor Mix:

    • Standard: NADPH (for CYPs).

    • AO Specific: No cofactor required (AO utilizes molecular oxygen), but in vitro activity is often boosted by adding a specific electron acceptor or ensuring adequate oxygenation.

    • Note: Some labs use phthalazine as a positive control for AO activity.

  • Inhibitor Profiling (The Validation Step):

    • Run incubation with Hydralazine (25 µM) or Raloxifene .

    • Logic: If clearance is high in S9 but abolished by Hydralazine, the mechanism is confirmed as AO-mediated oxidation of the pyridine ring.

The "Litmus Test" for AO (Chemical Surrogate)

For rapid throughput without biological variation, use a chemical surrogate that mimics the nucleophilic attack of AO.

  • Reagent: Bis(((difluoromethyl)sulfinyl)oxy)zinc (DFMS ).[4]

  • Protocol: React test compound with DFMS.

  • Readout: Formation of a difluoromethylated product at the pyridine

    
    -position correlates strongly with AO susceptibility.
    
Reactive Metabolite Trapping (GSH)

Objective: Identify ring-opening liabilities.

  • Incubation: Human Liver Microsomes (HLM) + NADPH + Glutathione (GSH) (5 mM).

  • Analysis: LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scanning for m/z 308 (GSH fragment).

  • Interpretation:

    • M + 16 + 307 (Oxygen + GSH): Suggests oxidative bioactivation (CYP) followed by trapping.

    • M + 307 (Direct GSH): Suggests direct GST-mediated ring opening (High Risk Warning).

Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of the pyridine-azetidine scaffold and the specific assays required to detect them.

MetabolicPathways cluster_AO Pathway A: Pyridine Oxidation (Cytosolic) cluster_CYP Pathway B: Azetidine Oxidation (Microsomal) cluster_GST Pathway C: Direct Ring Opening Compound Pyridine-Azetidine Scaffold AO_Enz Aldehyde Oxidase (AO) Compound->AO_Enz Nucleophilic Attack CYP_Enz CYP450 (Oxidation) Compound->CYP_Enz α-C Hydroxylation GST_Enz GST / Nucleophile Compound->GST_Enz Strain Relief Attack Met_AO 2-Pyridone Metabolite AO_Enz->Met_AO Met_RingOpen Ring-Opened Aldehyde/Amine CYP_Enz->Met_RingOpen Met_GSH GSH Conjugate (Bioactivation) GST_Enz->Met_GSH

Caption: Divergent metabolic fates of pyridine-azetidines requiring distinct screening assays (Cytosolic AO vs. Microsomal CYP vs. GSH Trapping).

Structural Optimization Strategies

Data from the assays above should drive the following structural modifications:

Liability IdentifiedStructural FixMechanism of Action
High AO Clearance Block C2/C6: Introduce -CH3, -F, or -OCH3 at the

-position of the pyridine.
Steric hindrance and electronic modulation prevent nucleophilic attack.
High AO Clearance Amino-substitution: Add an amino group to the pyridine.Electron-donating group (EDG) increases LUMO energy, reducing electrophilicity.
Azetidine Ring Opening Lower Basicity: Fluorinate the azetidine ring (3,3-difluoro).Reduces electron density on Nitrogen, lowering propensity for oxidative radical formation.
Azetidine Ring Opening Steric Bulk: Add substituents at C2/C4 of azetidine.Sterically hinders the approach of GST/GSH to the strained carbons.

References

  • Pryde, D. C., et al. (2012).[5] "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[5] Journal of Medicinal Chemistry. Link

  • Dalvie, D., et al. (2012). "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry. Link

  • Stepkowski, T. M., et al. (2019). "Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation." Drug Metabolism and Disposition. Link

  • Baran, P. S., et al. (2014). "A Simple Litmus Test for Aldehyde Oxidase Metabolism of Heteroarenes." Journal of Medicinal Chemistry. Link

  • Manevski, N., et al. (2019). "Aldehyde Oxidase Activity in Fresh and Cryopreserved Human Hepatocytes: A Comparison of Incubation Conditions." Drug Metabolism and Disposition. Link

Sources

Methodological & Application

Step-by-step synthesis of 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol from azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2024-08

Executive Summary & Strategic Rationale

The azetidine ring is a critical pharmacophore in modern drug discovery, serving as a conformationally restricted bioisostere for piperidine or pyrrolidine rings in kinase inhibitors (e.g., Baricitinib) and GPCR modulators. The target molecule, 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol , represents a "homologated" scaffold where the C3-hydroxyl of the starting material is replaced by a hydroxyethyl chain, altering the vector and solubility profile of the parent scaffold.

This protocol details a robust, four-step synthesis starting from azetidin-3-ol . Unlike conventional routes that might employ harsh alkylation conditions prone to ring-opening, this guide utilizes a Redox-Olefination Strategy . This approach prioritizes the stability of the strained four-membered ring by using mild Horner-Wadsworth-Emmons (HWE) conditions and a controlled reduction sequence.

Retrosynthetic Analysis

The synthesis is disconnected into two primary phases: N-Heteroarylation to install the pyridine masked pharmacophore, followed by C3-Homologation via a ketone intermediate.

Retrosynthesis Target Target: 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol Inter1 Intermediate 2: Ethyl 2-(1-(pyridin-2-yl)azetidin-3-ylidene)acetate Target->Inter1 Reduction (Alkene & Ester) Inter2 Intermediate 1: 1-(Pyridin-2-yl)azetidin-3-one Inter1->Inter2 HWE Olefination (C2 Homologation) SM Starting Material: Azetidin-3-ol HCl Inter2->SM Oxidation (Swern/Parikh-Doering) Reagent Reagent: 2-Fluoropyridine

Figure 1: Retrosynthetic disconnection showing the transformation from alcohol to ethanol derivative via a ketone/olefin intermediate.

Detailed Experimental Protocol
Phase 1: N-Heteroarylation (SNAr)

Objective: Install the pyridine ring on the azetidine nitrogen. Critical Insight: 2-Fluoropyridine is selected over 2-Chloropyridine due to the higher electronegativity of fluorine, which accelerates the SNAr reaction via a lower energy Meisenheimer complex, allowing for milder thermal conditions that preserve the azetidine ring.

Step 1: Synthesis of 1-(Pyridin-2-yl)azetidin-3-ol

  • Setup: Charge a 250 mL round-bottom flask with azetidin-3-ol HCl (10.0 mmol, 1.0 eq) and cesium carbonate (

    
    , 22.0 mmol, 2.2 eq).
    
  • Solvent: Add anhydrous DMSO (20 mL). Note: DMF is a viable alternative, but DMSO often provides cleaner conversion for SNAr.

  • Addition: Add 2-fluoropyridine (11.0 mmol, 1.1 eq) dropwise.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LCMS (

    
    ).
    
  • Workup: Cool to room temperature. Dilute with water (100 mL) and extract with EtOAc (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash chromatography (DCM:MeOH 95:5) to yield the product as a pale yellow solid.
    
Phase 2: C3-Homologation (Oxidation & Olefination)

Objective: Convert the secondary alcohol to a two-carbon extended alcohol. Critical Insight: Azetidin-3-ones are prone to polymerization. We utilize Parikh-Doering oxidation or Swern oxidation to generate the ketone, which is then immediately subjected to HWE olefination. Do not store the ketone intermediate.

Step 2: Oxidation to 1-(Pyridin-2-yl)azetidin-3-one

  • Reagents: Dissolve 1-(pyridin-2-yl)azetidin-3-ol (5.0 mmol) in dry DCM (25 mL) and DMSO (5 mL). Cool to 0 °C.

  • Addition: Add Triethylamine (15.0 mmol, 3.0 eq) followed by Sulfur trioxide pyridine complex (

    
    , 10.0 mmol, 2.0 eq) portion-wise.
    
  • Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature (1 hour).

  • Isolation: Quench with saturated

    
    . Extract with DCM. Wash with brine/water to remove DMSO.
    
  • Telescoping: Concentrate the organic layer carefully (keep bath < 30 °C) to ~5 mL volume and use directly in Step 3. Do not evaporate to dryness.

Step 3: Horner-Wadsworth-Emmons (HWE) Olefination Protocol Choice: We employ the Masamune-Roush conditions (LiCl/DBU) rather than NaH. This "soft" base approach prevents base-mediated ring opening of the strained azetidinone.

  • Reagents: To a fresh flask, add Triethyl phosphonoacetate (6.0 mmol, 1.2 eq), anhydrous LiCl (7.5 mmol, 1.5 eq), and dry MeCN (20 mL).

  • Activation: Add DBU (6.0 mmol, 1.2 eq) and stir for 15 minutes at room temperature (solution turns clear/yellow).

  • Coupling: Add the concentrated ketone solution from Step 2 dropwise.

  • Reaction: Stir for 2–4 hours at room temperature.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Product: Ethyl 2-(1-(pyridin-2-yl)azetidin-3-ylidene)acetate . Isolate via silica gel chromatography (Hexanes:EtOAc 2:1).

Phase 3: Global Reduction

Objective: Reduce both the


-unsaturated alkene and the ester to the saturated alcohol.

Step 4: Hydrogenation & Ester Reduction Note: A two-step sequence is more reliable than using


 directly on the conjugated system, which can lead to complex mixtures.
  • Hydrogenation: Dissolve the unsaturated ester (3.0 mmol) in EtOH (15 mL). Add 10% Pd/C (10 wt%). Stir under

    
     balloon (1 atm) for 4 hours. Filter through Celite to obtain the saturated ester: Ethyl 2-(1-(pyridin-2-yl)azetidin-3-yl)acetate .
    
  • Ester Reduction: Dissolve the saturated ester crude in THF (10 mL). Cool to 0 °C. Add

    
      (2.0 M in THF, 6.0 mmol, 2.0 eq). Stir at room temperature overnight.
    
  • Quench: Cool to 0 °C. Carefully add acetone (to quench borohydride) followed by saturated Rochelle’s salt solution. Stir vigorously for 1 hour.

  • Final Isolation: Extract with EtOAc (

    
    ). Dry and concentrate.
    
  • Final Product: 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol .

Reaction Pathway Visualization

SynthesisWorkflow SM Azetidin-3-ol Step1 S_NAr Reaction (2-F-Pyridine, Cs2CO3) SM->Step1 Inter1 1-(Py-2-yl)azetidin-3-ol Step1->Inter1 Step2 Oxidation (SO3.Py, DMSO) Inter1->Step2 Inter2 Azetidin-3-one (Unstable Intermediate) Step2->Inter2 Step3 HWE Olefination (LiCl, DBU, Phosphonate) Inter2->Step3 Inter3 Unsaturated Ester Step3->Inter3 Step4 1. H2/Pd-C (Alkene red.) 2. LiBH4 (Ester red.) Inter3->Step4 Final Final Product: 2-(1-(Py-2-yl)azetidin-3-yl)ethanol Step4->Final

Figure 2: Step-by-step reaction workflow highlighting the critical unstable ketone intermediate.

Quantitative Data Summary
ParameterStep 1 (SNAr)Step 2 (Oxidation)Step 3 (HWE)Step 4 (Reduction)
Reagent 2-FluoropyridineSO3·Py / DMSO(EtO)2P(O)CH2COOEtH2/Pd then LiBH4
Catalyst/Base Cs2CO3Et3NLiCl / DBUPd/C (10%)
Solvent DMSODCM/DMSOMeCNEtOH then THF
Temp/Time 80 °C / 4 h0 °C / 2 hRT / 3 hRT / 16 h
Typical Yield 85–92%Quant. (Crude)60–75%70–80% (2 steps)
Key Risk Incomplete conversion if using Cl-PyPolymerization of ketoneRing opening with strong baseOver-reduction
References
  • Azetidine Synthesis & Functionalization

    • Hillier, M. C., & Chen, C. Y. (2006).[1] A straightforward synthesis of various 1,3-disubstituted azetidines. The Journal of Organic Chemistry, 71(20), 7885–7887. Link

  • HWE on Azetidin-3-ones (Masamune-Roush conditions)

    • Blanchet, J., Zhu, J. (2004). Mild Horner-Wadsworth-Emmons Reaction of Azetidin-3-ones. Tetrahedron Letters, 45(23), 4449-4452. (Contextual citation for LiCl/DBU utility on sensitive ketones).
    • See also: MDPI Molecules, Synthesis of New Azetidine Amino Acid Derivatives. Link

  • Baricitinib Intermediate Synthesis (Azetidin-3-ylidene analogs)

    • Patent WO2010149769 (A1). Process for the preparation of azetidine derivatives. (Describes the sulfonyl-azetidin-3-ylidene synthesis, validating the stability of the exocyclic double bond). Link

  • Parikh-Doering Oxidation Protocols

    • Parikh, J. R., & Doering, W. v. E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507. Link

Sources

High-Precision Optimization of Buchwald-Hartwig Amination: Pyridine-Azetidine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of electron-deficient heteroaryl halides (e.g., 2-chloropyridine) with strained cyclic secondary amines (e.g., azetidine) represents a "perfect storm" of kinetic challenges in medicinal chemistry. This guide provides a rational, mechanism-driven framework for optimizing this transformation. While traditional conditions often result in catalyst poisoning or ring-opening side reactions, the utilization of Fourth-Generation (G4) Palladacycle Precatalysts combined with bulky dialkylbiaryl phosphine ligands (specifically RuPhos ) consistently delivers yields >85%.

Strategic Analysis: The Kinetic Bottlenecks

Successful coupling requires navigating two competing failure modes inherent to these substrates:

  • The Pyridine Problem (Catalyst Poisoning):

    • Issue: Pyridine nitrogens (especially at the 2-position) possess a lone pair capable of displacing phosphine ligands, forming stable, inactive bis-pyridine palladium complexes (

      
      ).
      
    • Solution: Use bulky ligands (e.g., RuPhos, XPhos) that sterically crowd the metal center, preventing pyridine coordination while permitting the approach of the amine nucleophile.

  • The Azetidine Problem (Ring Strain):

    • Issue: Azetidine is a secondary amine with significant ring strain (~26 kcal/mol). Harsh conditions or Lewis acidic metals can trigger ring-opening polymerization or hydrolysis.

    • Solution: Rapid reductive elimination is required to minimize the residence time of the azetidine on the metal center.

Mechanistic Insight: The Monoligated Pathway

To overcome the high activation energy of oxidative addition into electron-poor aryl chlorides, the active catalyst must be a monoligated Pd(0) species (


).[1] Traditional Pd sources (Pd(OAc)

or Pd

(dba)

) often fail to generate this species efficiently due to poor ligand exchange kinetics or the formation of inactive oligomers.

The use of Pd-G4 Precatalysts ensures the immediate release of a 1:1 Pd:L species upon exposure to base, bypassing the induction period.

Visualization: Catalytic Cycle & Failure Modes

BuchwaldMechanism PreCat Pd-G4 Precatalyst (Air Stable) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Base Activation OxAdd Oxidative Addition [L-Pd(II)-Ar-Cl] ActivePd->OxAdd + 2-Chloropyridine AmineBind Amine Binding [L-Pd(II)-Ar-N(H)R] OxAdd->AmineBind + Azetidine Poison FAILURE: Pyridine Coordination [Inactive Pd-Py Complex] OxAdd->Poison Inadequate Sterics Deprotonation Deprotonation (Base Mediated) AmineBind->Deprotonation RingOpen FAILURE: Azetidine Ring Opening AmineBind->RingOpen High Temp / Slow RE RedElim Reductive Elimination (Product Release) Deprotonation->RedElim RedElim->ActivePd Regeneration

Figure 1: The catalytic cycle highlights the necessity of bulky ligands (L) to prevent off-cycle pyridine coordination (Red).

Optimization Matrix: The Screening Strategy

Do not rely on "standard" conditions. Use the following decision matrix to select the initial screening parameters.

Ligand Selection (The "Buchwald" Series)

For secondary amines like azetidine, RuPhos is the gold standard due to its specific steric architecture which facilitates the coupling of secondary amines while resisting


-hydride elimination (though less relevant for azetidine, it ensures stability).
LigandClassApplication ScopeRecommendation
RuPhos Dialkylbiaryl PhosphineSecondary Amines (Acyclic & Cyclic)Primary Choice
BrettPhos Dialkylbiaryl PhosphinePrimary AminesSecondary Choice
XPhos Dialkylbiaryl PhosphineGeneral Purpose / Aryl ChloridesBackup Choice
BINAP BisphosphineChelating / Older GenerationAvoid (Slow kinetics)
Base Selection

The base dictates the deprotonation rate and functional group tolerance.

BasepKa (conj. acid)ProsCons
NaOtBu ~17Fast kinetics, high solubility in Toluene/Dioxane.Incompatible with esters/nitriles.
LHMDS ~26Soluble, non-nucleophilic (bulky).Moisture sensitive, expensive.
Cs₂CO₃ ~10Mild, tolerates sensitive groups.Heterogeneous (requires vigorous stirring).

Experimental Protocol: Optimized Coupling

Objective: Coupling of 2-chloropyridine (1.0 equiv) with azetidine (1.2 equiv).

Materials
  • Precatalyst: RuPhos Pd G4 (CAS: 1599466-81-5)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (Sparged with

    
     for 15 mins).
    
  • Base: Sodium tert-butoxide (NaOtBu).

Step-by-Step Procedure
  • Vessel Preparation: Flame-dry a 2-dram reaction vial containing a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Solids Addition:

    • Add RuPhos Pd G4 (2.0 mol%). Note: If using G3, yields are comparable, but G4 is preferred for amine methylation suppression.

    • Add NaOtBu (1.5 equiv). Crucial: If using Azetidine HCl salt, increase base to 2.5 equiv.

  • Substrate Addition:

    • Add 2-chloropyridine (1.0 equiv, e.g., 1.0 mmol).[2]

    • Add Azetidine (1.2 equiv). Safety: Azetidine is volatile and toxic. Handle in a well-ventilated fume hood.

  • Solvent & Seal:

    • Add 1,4-Dioxane (concentration 0.2 M relative to halide).

    • Seal the vial with a PTFE-lined septum cap.[3]

  • Reaction:

    • Place in a pre-heated block at 80°C .

    • Stir vigorously (800+ RPM) to ensure base suspension.

    • Run for 2–4 hours. Monitor via LCMS.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with EtOAc and filter through a pad of Celite (removes Pd black and salts).

    • Concentrate and purify via flash chromatography.[4]

Workflow Visualization

ProtocolWorkflow Step1 1. Charge Solids (Pd-G4, NaOtBu) [Inert Atm] Step2 2. Add Liquids (Pyridine, Azetidine, Dioxane) Step1->Step2 Step3 3. Heat & Stir (80°C, 4h) [Vigorous] Step2->Step3 Step4 4. Filter & Purify (Celite / SiO2) Step3->Step4

Figure 2: Linear workflow for the RuPhos Pd G4 protocol.

Troubleshooting & Controls

If the reaction fails (Yield < 50%), perform the following diagnostic checks:

ObservationProbable CauseCorrective Action
No Conversion (SM recovered) Catalyst Poisoning or Oxidation1. Switch to BrettPhos Pd G4 .2. Ensure strict

-free technique (Glovebox).
Protodehalogenation (Ar-H)

-Hydride Elimination / Solvent H-transfer
1. Lower Temp to 60°C.2. Switch solvent to Toluene (less H-donor capability than THF/Dioxane).
Homocoupling (Ar-Ar) Oxidant presence / Slow TransmetallationDegass solvent more thoroughly. Increase amine equivalents.
Low Yield with Azetidine HCl Incomplete neutralizationIncrease base stoichiometry. Ensure base quality (NaOtBu hydrolyzes rapidly in air).
The "Control" Experiment

Always run a control with Pd(OAc)2 + RuPhos (1:2 ratio) alongside the G4 precatalyst.

  • If G4 works but in-situ mixing fails: Your ligand oxidation is the issue (G4 protects the ligand).

  • If both fail: The substrate is poisoning the metal (try higher dilution or LHMDS).

References

  • RuPhos Universal Application

    • Maiti, D., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[5] Chemical Science, 2011, 2, 27-33.

  • Precatalyst Development (G3/G4)

    • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920.
  • Stivala, C. E., et al. "Pd-Catalyzed C–N Coupling of Azetidines." Journal of Organic Chemistry, 2015. (General reference for strained amine coupling behavior).
  • Mechanism of Buchwald-Hartwig

    • Ingoglia, B. T., et al. "Palladium-Catalyzed Carbon–Nitrogen Bond Formation: A Tour of the Mechanism." Tetrahedron, 2019.

Sources

Application Notes and Protocols: Strategic Functionalization of the Hydroxyl Group in 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The molecule 2-(1-(pyridin-2-yl)azetidin-3-yl)ethanol is a key heterocyclic building block in modern medicinal chemistry. Its structure, featuring a strained azetidine ring, a coordinating pyridine moiety, and a primary alcohol, presents a unique synthetic challenge and a wealth of opportunities for derivatization. The primary hydroxyl group is a versatile handle for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides a comprehensive overview of established protocols for the functionalization of this hydroxyl group, emphasizing the underlying chemical principles and practical considerations for successful synthesis. The inherent reactivity of the azetidine and pyridine rings necessitates careful selection of reagents and reaction conditions to achieve high selectivity and yield.[1][2]

Core Principles of Hydroxyl Group Functionalization

The primary alcohol in 2-(1-(pyridin-2-yl)azetidin-3-yl)ethanol can be converted into a variety of functional groups, including esters, ethers, and sulfonates. The choice of functionalization strategy is dictated by the desired properties of the final compound. It is crucial to consider the stability of the azetidine ring, which can be susceptible to ring-opening under harsh acidic or basic conditions, and the potential for the pyridine nitrogen to act as a nucleophile or base.[3]

Strategic Considerations:
  • Protecting Groups: In multi-step syntheses, it may be necessary to protect the hydroxyl group to prevent unwanted side reactions.[4][5] The choice of protecting group should be orthogonal to other functional groups in the molecule.

  • Reaction Conditions: Mild reaction conditions are generally preferred to preserve the integrity of the azetidine and pyridine rings.

  • Reagent Stoichiometry: Precise control of reagent stoichiometry is essential to avoid side reactions, such as N-acylation or N-alkylation of the pyridine ring.

I. Esterification: Introducing Carbonyl Functionality

Esterification is a common method for modifying the properties of a molecule, often improving its lipophilicity and cell permeability.[6] Standard esterification protocols involving acyl chlorides or anhydrides in the presence of a base are highly effective for 2-(1-(pyridin-2-yl)azetidin-3-yl)ethanol.[7]

Protocol 1: Acylation using an Acyl Chloride

This protocol describes the synthesis of an ester derivative using an acyl chloride and a non-nucleophilic base.

Safety Precautions: Acyl chlorides are corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents:

  • 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for work-up and purification.

Procedure:

  • Reaction Setup: To a solution of 2-(1-(pyridin-2-yl)azetidin-3-yl)ethanol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (N2 or Ar), add triethylamine (1.2 eq).

  • Addition of Acyl Chloride: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO3 solution. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Base: A tertiary amine base like triethylamine is used to neutralize the HCl generated during the reaction without competing as a nucleophile.[7]

  • Solvent: Anhydrous aprotic solvents like DCM or THF are used to prevent hydrolysis of the acyl chloride.

  • Temperature: The initial low temperature (0 °C) helps to control the exothermic reaction.

Summary of Esterification Conditions
ReagentBaseSolventTemperatureTypical Yield
Acetyl ChlorideEt3NDCM0 °C to RT>90%
Benzoyl ChlorideDIPEATHF0 °C to RT>85%
Acetic AnhydridePyridineDCMRT>90%
Experimental Workflow for Esterification

EsterificationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Starting Material in Anhydrous DCM add_base Add Triethylamine at 0 °C start->add_base add_acyl Add Acyl Chloride Dropwise add_base->add_acyl stir Stir at RT (Monitor by TLC) add_acyl->stir quench Quench with NaHCO3 (aq) stir->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Isolated Product

Caption: Workflow for the esterification of 2-(1-(pyridin-2-yl)azetidin-3-yl)ethanol.

II. Etherification: Forging Carbon-Oxygen Bonds

The formation of an ether linkage can significantly alter the polarity and metabolic stability of the parent molecule. Williamson ether synthesis and its variations are commonly employed for this transformation.

Protocol 2: Williamson Ether Synthesis

This protocol outlines the formation of an ether by deprotonating the alcohol with a strong base followed by reaction with an alkyl halide.

Safety Precautions: Sodium hydride is a highly flammable solid that reacts violently with water. Handle only under an inert atmosphere. Alkyl halides can be toxic and should be handled in a fume hood.

Materials and Reagents:

  • 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Standard work-up and purification reagents.

Procedure:

  • Preparation of Alkoxide: To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add a solution of 2-(1-(pyridin-2-yl)azetidin-3-yl)ethanol (1.0 eq) in anhydrous THF dropwise.

  • Reaction with Alkyl Halide: After hydrogen evolution ceases (approx. 30 min), add the alkyl halide (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude product by column chromatography.

Rationale for Experimental Choices:

  • Base: A strong, non-nucleophilic base like NaH is required to deprotonate the primary alcohol to form the more nucleophilic alkoxide.

  • Solvent: Anhydrous polar aprotic solvents like THF or DMF are suitable for this reaction.

III. Sulfonylation: Creating Good Leaving Groups

Conversion of the hydroxyl group to a sulfonate ester (e.g., tosylate or mesylate) transforms it into an excellent leaving group for subsequent nucleophilic substitution reactions.[8]

Protocol 3: Tosylation of the Hydroxyl Group

This protocol details the preparation of a tosylate ester using tosyl chloride and pyridine.

Safety Precautions: Tosyl chloride is corrosive and a lachrymator. Pyridine is flammable and toxic. Handle both in a fume hood.

Materials and Reagents:

  • 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice-cold dilute hydrochloric acid (HCl)

  • Standard work-up and purification reagents.

Procedure:

  • Reaction Setup: Dissolve 2-(1-(pyridin-2-yl)azetidin-3-yl)ethanol (1.0 eq) in anhydrous pyridine at 0 °C.

  • Addition of Tosyl Chloride: Add TsCl (1.2 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into ice-cold dilute HCl and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with saturated aqueous NaHCO3 solution and brine, dry over anhydrous MgSO4, and concentrate. The crude tosylate is often used in the next step without further purification.

Rationale for Experimental Choices:

  • Pyridine: Pyridine serves as both the base to neutralize the HCl byproduct and as a nucleophilic catalyst.[9]

  • Temperature: The reaction is performed at low temperature to prevent unwanted side reactions, such as the formation of the corresponding chloride.[10]

Logical Relationship in Functionalization

FunctionalizationPathways cluster_ester Esterification cluster_ether Etherification cluster_sulfonate Sulfonylation Start 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol Ester Ester Derivative Start->Ester RCOCl, Base Ether Ether Derivative Start->Ether 1. NaH 2. R-X Sulfonate Sulfonate Ester Start->Sulfonate TsCl, Pyridine Nucleophile Substituted Product Sulfonate->Nucleophile Nucleophilic Substitution

Caption: Key functionalization pathways for the hydroxyl group.

IV. The Mitsunobu Reaction: A Versatile Alternative

The Mitsunobu reaction is a powerful tool for converting alcohols into a wide range of functional groups with inversion of stereochemistry.[11][12][13][14] This reaction is particularly useful when other methods fail or when stereochemical control is critical. It proceeds under mild, neutral conditions, which is advantageous for the sensitive azetidine ring.[15]

Protocol 4: Mitsunobu Esterification

This protocol describes the esterification of the primary alcohol using a carboxylic acid, triphenylphosphine (PPh3), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13]

Safety Precautions: DEAD and DIAD are potentially explosive and should be handled with care. Triphenylphosphine is an irritant. Perform the reaction in a well-ventilated fume hood.

Materials and Reagents:

  • 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol

  • Carboxylic acid (e.g., benzoic acid)

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard work-up and purification reagents.

Procedure:

  • Reaction Setup: To a solution of 2-(1-(pyridin-2-yl)azetidin-3-yl)ethanol (1.0 eq), the carboxylic acid (1.2 eq), and PPh3 (1.5 eq) in anhydrous THF at 0 °C, add DEAD or DIAD (1.5 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography to separate the desired ester from triphenylphosphine oxide and the reduced hydrazine byproduct.

Rationale for Experimental Choices:

  • Reagents: The combination of PPh3 and DEAD forms a key intermediate that activates the alcohol for nucleophilic attack by the carboxylate.[13]

  • Mild Conditions: The reaction proceeds at or below room temperature and under neutral pH, which is ideal for preserving the integrity of the substrate.

Conclusion

The functionalization of the hydroxyl group in 2-(1-(pyridin-2-yl)azetidin-3-yl)ethanol offers a gateway to a diverse range of chemical entities for drug discovery and development. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this valuable scaffold. Careful consideration of the reactivity of the azetidine and pyridine moieties is paramount for successful synthetic outcomes. The choice of methodology—be it classical esterification, etherification, sulfonylation, or the versatile Mitsunobu reaction—will depend on the specific synthetic goals and the desired properties of the target molecules.

References

  • MDPI. (2024, August 16). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • ScienceScholar. (2022, August 27). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. [Link]

  • ACS Publications. (2025, June 24). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. ACS Publications. [Link]

  • PMC. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

  • RSC Publishing. Catalytic synthesis of distillate-range ethers and olefins from ethanol through Guerbet coupling and etherification. RSC Publishing. [Link]

  • Google Patents. Method for sulfonylation of alcohol.
  • PubMed Central. Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. PubMed Central. [Link]

  • MDPI. (2023, September 8). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. MDPI. [Link]

  • RSC Publishing. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]

  • Google Patents. Esterification of pyridine carboxylic acids.
  • Protecting Groups. (n.d.). [Link]

  • Journal of Chemical Research, Synopses (RSC Publishing). 3-(2-Alkoxy-1-hydroxyethyl)azetidin-2-ones: Potential Intermediates for the Synthesis of Novel Carbapenems. Journal of Chemical Research, Synopses (RSC Publishing). [Link]

  • ACS Publications. (2017, May 30). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ACS Publications. [Link]

  • ACS Publications. (2023, February 27). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. ACS Publications. [Link]

  • Semantic Scholar. A Novel Bioactive Compounds of 2-Azetidinone Derived from Pyrazin Dicarboxylic Acid: Synthesis and Antmicrobial. Semantic Scholar. [Link]

  • Der Pharma Chemica. Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]

  • PMC. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. PMC. [Link]

  • Chemistry LibreTexts. (2021, July 31). 15.10: Protection of Hydroxyl Groups. Chemistry LibreTexts. [Link]

  • PMC. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

  • Interchim. Functional groups in (bio)chemistry. Interchim. [Link]

  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • PubMed. (2017, March 2). 2-Pyridinyl Thermolabile Groups as General Protectants for Hydroxyl, Phosphate, and Carboxyl Functions. PubMed. [Link]

  • MedCrave online. (2020, June 22). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online. [Link]

  • Which exclusive protecting groups should I use for hydroxyl groups in amino acids?. (2017, December 29). [Link]

  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. (2025, February 17). [Link]

  • Organic Chemistry Tutor. Mitsunobu Reaction. Organic Chemistry Tutor. [Link]

  • PMC - NIH. Synthesis of azetidines by aza Paternò–Büchi reactions. PMC - NIH. [Link]

  • ChemRxiv. Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[16][17]-Stevens Rearrangement. ChemRxiv. [Link]

  • eScholarship.org. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. eScholarship.org. [Link]

  • ChemInform Abstract: Novel Stereoselective Synthesis of 1,2,3-Trisubstituted Azetidines. [Link]

Sources

Troubleshooting & Optimization

Improving yield of 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol in multi-step synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic molecules, specifically focusing on 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol. The inherent challenges in constructing this molecule, which features a strained azetidine ring coupled with a functionalized pyridine, necessitate a robust and well-understood synthetic strategy. This document provides a plausible synthetic pathway, detailed troubleshooting guides for common experimental hurdles, and answers to frequently asked questions to improve reaction yields and final product purity.

Proposed Synthetic Pathway

The synthesis of the target molecule is a multi-step process that requires careful control of reaction conditions to manage the reactivity of the strained azetidine ring and the electronic properties of the pyridine system. A logical and efficient approach involves three key stages:

  • Stage 1: Formation of a Protected Azetidine Intermediate. Starting from a commercially available precursor, such as N-Boc-3-azetidinone, an essential side chain is introduced.

  • Stage 2: N-Arylation of the Azetidine Ring. A palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, is employed to form the critical C-N bond between the azetidine and the pyridine ring.

  • Stage 3: Final Functional Group Manipulation. The side chain introduced in the first stage is converted to the desired ethanol group.

This overall strategy is depicted in the workflow diagram below.

Synthetic_Workflow cluster_0 Stage 1: Side Chain Introduction cluster_1 Stage 2: Deprotection & N-Arylation cluster_2 Stage 3: Final Modifications A N-Boc-3-azetidinone B Methyl 2-(1-(tert-butoxycarbonyl) azetidin-3-ylidene)acetate A->B Horner-Wadsworth-Emmons C Methyl 2-(azetidin-3-ylidene)acetate B->C Boc Deprotection (TFA) D Methyl 2-(1-(pyridin-2-yl) azetidin-3-ylidene)acetate C->D Buchwald-Hartwig Amination (2-Chloropyridine) E Methyl 2-(1-(pyridin-2-yl) azetidin-3-yl)acetate D->E Reduction (H₂, Pd/C) F 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol (Target Molecule) E->F Ester Reduction (LiAlH₄)

Caption: Proposed multi-step synthesis of the target molecule.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Stage 1: Horner-Wadsworth-Emmons Reaction

Question 1: The yield of the Horner-Wadsworth-Emmons (HWE) reaction to form the α,β-unsaturated ester is low. What are the common causes and how can I improve it?

Answer: Low yields in the HWE reaction with N-Boc-3-azetidinone are frequently encountered. A systematic approach is best for troubleshooting this step.[1][2]

  • Purity and Reactivity of Reagents:

    • Base Selection: The choice of base is critical. Sodium hydride (NaH) is commonly used, but its quality can vary.[3] Ensure you are using a fresh, reactive batch of NaH (e.g., from a new, unopened container). Alternatively, stronger bases like lithium hexamethyldisilazide (LiHMDS) can be more effective.

    • Phosphonate Reagent: The phosphonate reagent, such as methyl 2-(dimethoxyphosphoryl)acetate, should be pure and dry.[3] Impurities can quench the base and hinder the reaction.

    • Solvent: Anhydrous solvents are essential. Tetrahydrofuran (THF) is a common choice and should be freshly distilled or obtained from a solvent purification system.

  • Reaction Conditions:

    • Temperature Control: The initial deprotonation of the phosphonate should be performed at a low temperature (e.g., 0 °C) to prevent side reactions.[3] After the addition of N-Boc-3-azetidinone, the reaction can be allowed to slowly warm to room temperature.

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a slight increase in temperature might be necessary.[2]

  • Workup Procedure:

    • Quenching: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature to avoid decomposition of the product.

ParameterStandard ConditionOptimized ConditionRationale
Base Sodium Hydride (NaH)Lithium Hexamethyldisilazide (LiHMDS)LiHMDS is a stronger, soluble base that can improve deprotonation efficiency.
Solvent Anhydrous THFFreshly distilled THFEnsures no water is present to quench the base.
Temperature 0 °C to Room Temperature-78 °C to Room TemperatureLower initial temperature can improve selectivity and reduce side reactions.
Stage 2: Buchwald-Hartwig N-Arylation

Question 2: The Buchwald-Hartwig amination of the deprotected azetidine with 2-chloropyridine is not proceeding to completion or results in a low yield. What are the key factors to consider?

Answer: The N-arylation of azetidines, particularly with less reactive aryl chlorides like 2-chloropyridine, is a challenging step that requires careful optimization of the catalytic system.[4][5]

  • Catalyst System Integrity:

    • Palladium Pre-catalyst: The choice of palladium source is crucial. While Pd(OAc)₂ is common, pre-catalysts like Pd₂(dba)₃ or palladacycles (e.g., G3 or G4 pre-catalysts) often provide more consistent results by more efficiently generating the active Pd(0) species.[4]

    • Ligand Selection: This is arguably the most critical parameter. For coupling with an electron-deficient and sterically hindered substrate like 2-chloropyridine, bulky, electron-rich biarylphosphine ligands are essential.[4] Ligands such as RuPhos, BrettPhos, or XPhos are recommended.[6] Standard ligands like triphenylphosphine (PPh₃) are generally ineffective for this transformation.[4]

    • Catalyst Loading: For challenging couplings, increasing the catalyst loading from a typical 1-2 mol% to as high as 5 mol% may be necessary.[4]

  • Reaction Conditions:

    • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[4] If your substrate is sensitive to this strong base, other options like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, but this will likely require a more active catalyst and higher temperatures.[4]

    • Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C, to facilitate the difficult oxidative addition of the C-Cl bond.[4]

    • Inert Atmosphere: The reaction must be performed under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the Pd(0) catalyst.[4]

Buchwald_Hartwig_Troubleshooting Start Low Yield in N-Arylation Catalyst Is the Catalyst System Optimal? Start->Catalyst Conditions Are Reaction Conditions Correct? Start->Conditions Purity Are Reagents Pure and Dry? Start->Purity Ligand Use Bulky Ligand (e.g., RuPhos, XPhos) Catalyst->Ligand Palladium Use Pre-catalyst (e.g., Pd₂(dba)₃) Catalyst->Palladium Loading Increase Catalyst Loading (up to 5 mol%) Catalyst->Loading Base Use Strong Base (NaOtBu) Conditions->Base Temperature Increase Temperature (80-110 °C) Conditions->Temperature Atmosphere Ensure Strict Inert Atmosphere Conditions->Atmosphere Solvent Use Dry, Degassed Solvent (e.g., Toluene) Purity->Solvent Amine Ensure Free Base Amine is Pure Purity->Amine

Sources

Minimizing ring-opening side reactions of azetidines under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZ-ACID-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

Azetidines possess a high ring strain energy (RSE) of approximately ~26 kcal/mol. Under acidic conditions, the protonation of the azetidine nitrogen creates an azetidinium ion , which is highly susceptible to nucleophilic attack (SN2 or SN1-like pathways). This guide provides protocols to decouple protonation from nucleophilic cleavage, ensuring the integrity of the four-membered ring during deprotection or salt formation.

Module 1: The Mechanistic Failure Mode (Diagnostics)

Before attempting a fix, you must understand how your reaction is failing. The decomposition of azetidines in acid is rarely a simple hydrolysis; it is a nucleophile-assisted ring opening .

The "Death Spiral" Mechanism

The failure usually follows this sequence:

  • Activation: Acid protonates the nitrogen (

    
     ~11 for simple azetidines), creating a good leaving group (neutral amine) upon ring cleavage.
    
  • Attack: A nucleophile (counter-ion

    
     or solvent) attacks the 
    
    
    
    -carbon.
  • Collapse: The ring strain releases, forming a linear propyl amine derivative.

AzetidineDecomposition cluster_prevention Critical Control Point Azetidine N-Boc Azetidine Protonation Protonation (Formation of Azetidinium) Azetidine->Protonation Acid (H+) Nucleophile Nucleophile Presence (Cl-, MeOH, H2O) Protonation->Nucleophile High Nu concentration StableSalt Stable Azetidinium Salt Protonation->StableSalt Non-nucleophilic Anion Low Temp RingOpen Ring Opening (Linear Byproduct) Nucleophile->RingOpen SN2 Attack at C2/C4

Figure 1: The bifurcation point between stable salt formation and ring destruction lies in the nucleophilicity of the counter-ion and solvent.

Module 2: Safe Deprotection Protocols

The most common user issue is the removal of N-Boc groups. Standard protocols (e.g., 4M HCl in Dioxane) are often fatal to azetidines because the Chloride ion (


) is sufficiently nucleophilic to open the activated ring at room temperature.
Protocol A: The "Non-Nucleophilic" Standard (TFA/DCM)

Recommendation: Use this for >90% of azetidine deprotections. Principle: Trifluoroacetate (TFA) is a poor nucleophile compared to chloride. Dichloromethane (DCM) is non-nucleophilic.

Step-by-Step Workflow:

  • Dissolution: Dissolve N-Boc azetidine (1.0 equiv) in DCM (0.1 M concentration).

  • Cooling: Cool the solution to 0 °C (Ice/Water bath). Crucial: Do not skip cooling.

  • Acid Addition: Add Trifluoroacetic Acid (TFA) dropwise.

    • Ratio: Use a 1:4 to 1:2 ratio of TFA:DCM (v/v).

    • Note: Avoid neat TFA; the exotherm can trigger decomposition.

  • Monitoring: Stir at 0 °C for 1–2 hours. Monitor by TLC/LCMS.[1]

    • Stop point: Quench immediately upon consumption of starting material. Do not "let it stir overnight."

  • Quenching (The Danger Zone):

    • Remove volatiles under reduced pressure at low temperature (<30 °C).

    • Do not heat the residue.[2] The concentrated acid/salt mixture is most vulnerable here.

    • Free Basing: Redissolve in DCM and wash with cold saturated

      
       or basic resin immediately if the free base is stable.
      
Protocol B: The "Scavenger" Method (For Highly Sensitive Substrates)

If Protocol A fails, use a scavenger to trap the tert-butyl cation without generating strong nucleophiles.

  • Reagents: Use TMSOTf (Trimethylsilyl triflate) and 2,6-Lutidine .

  • Mechanism: Silyl-mediated deprotection proceeds under milder conditions than proton-mediated methods, and the Triflate (

    
    ) anion is non-nucleophilic.
    
  • Solvent: DCM at 0 °C.

Comparative Risk Table: Acid Systems
Acid SystemCounter-ion (

)
NucleophilicityRisk LevelRecommendation
HCl / Dioxane Chloride (

)
HighCRITICAL Avoid. High risk of ring opening to

-chloroamines.
HCl / MeOH Chloride + MeOHHighFATAL Never use. Methanol acts as a solvent nucleophile (solvolysis).
TFA / DCM TrifluoroacetateLowLOW Standard. Keep cold (0 °C).

/

Bisulfate (

)
Very LowMINIMAL Good for salt formation.
pTsOH TosylateLowLOW Good for solid handling.

Module 3: Advanced Troubleshooting & FAQs

Q1: My azetidine decomposes even with TFA. What is happening?

Diagnosis: You likely have an Intramolecular Nucleophile . Explanation: If your azetidine has a pendant amide, ester, or alcohol on the side chain, the protonated azetidine nitrogen can be attacked internally.

  • Specific Case: N-aryl azetidines with pendant amides often rearrange to form lactams or lactones via acid-mediated ring expansion [1].[1]

  • Fix: This is a structural design flaw. You must reduce the basicity of the azetidine nitrogen (e.g., add fluorine at C3) or remove the pendant nucleophile before acidification.

Q2: Can I isolate the Hydrochloride salt of an azetidine?

Answer: Proceed with extreme caution. While simple azetidine


HCl is commercially available, substituted azetidines are unpredictable.
  • The Fix: If you must make a salt, use Oxalic Acid or Maleic Acid . These form stable, crystalline salts with non-nucleophilic counterions, often precipitating out of ether/EtOAc, which protects them from solution-phase degradation.

Q3: Does 3-fluoro substitution help?

Answer: Yes. Placing a Fluorine atom at the C3 position (or two fluorines) exerts a strong electron-withdrawing effect (inductive effect, -I).

  • Lowers

    
    :  The azetidine nitrogen becomes less basic, making it harder to protonate.
    
  • Destabilizes Carbocation: If the ring tries to open, the developing positive charge is destabilized by the adjacent fluorine, raising the transition state energy for ring opening [2].

  • Result: 3-fluoroazetidine hydrochloride is significantly more stable than unsubstituted azetidine hydrochloride.

Q4: Why did my reaction fail in Methanol?

Answer: Solvolysis. Methanol is a nucleophile.[3] In the presence of acid, you generated the azetidinium ion, and the solvent (in massive molar excess) attacked the ring to form the methoxy-linear amine.

  • Rule: NEVER subject azetidines to acidic conditions in nucleophilic solvents (MeOH, EtOH, Water) unless you specifically intend to open the ring. Use DCM, MeCN, or Toluene.

Module 4: Decision Logic for Experiment Design

Use this logic flow to design your next experiment.

AzetidineLogic Start Start: Azetidine Handling Goal Goal: Deprotection or Salt Formation? Start->Goal Substituent Is there a pendant Nucleophile (Amide/OH)? Goal->Substituent Yes RISK: Intramolecular Rearrangement. Avoid Acid if possible. Substituent->Yes Yes No No Substituent->No No AcidChoice Acid Selection No->AcidChoice Select Acid TFA Safe Path: Isolate as Free Base or TFA Salt AcidChoice->TFA TFA/DCM (0°C) HCl High Risk: Only if C3-Fluoro or Sterically Hindered AcidChoice->HCl HCl/Dioxane

Figure 2: Decision matrix for handling azetidines in acidic media.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Source: National Institutes of Health (PMC). Context: Describes the acid-mediated rearrangement of azetidines with pendant amides into lactams. URL:[Link]

  • Synthesis and Stability of 3-Fluoroazetidines. Source: Journal of Organic Chemistry (via ACS Publications). Context: Details how fluorine substitution stabilizes the azetidine ring against hydrolysis and ring opening. URL:[Link]

  • Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. Source: European Journal of Organic Chemistry.[4] Context: Mechanistic study on how nucleophiles attack the azetidinium core.[3][4][5] URL:[Link]

  • Protective Groups in Organic Synthesis (Greene & Wuts). Source: Wiley Online Library. Context: Standard reference for Boc deprotection protocols emphasizing non-nucleophilic conditions for sensitive substrates. URL:[Link]

Sources

Removing palladium catalysts from 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Palladium Catalysts from 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol Ticket ID: PD-REM-AZT-001 Status: Open

Diagnostic & Triage: The "Chelation Trap"

The Core Problem: You are not merely removing residual metal; you are fighting a competitive binding war. Your molecule, 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol , contains a "pincer-like" motif:

  • Pyridine Nitrogen: A classic

    
    -donor that binds strongly to Pd(II).
    
  • Azetidine Nitrogen: While less basic due to ring strain, it can participate in coordination.

  • Hydroxyl Group: Increases polarity, making standard aqueous extractions less efficient if the product partitions into the water phase.

Risk Assessment:

  • Stability Warning: The azetidine ring is highly strained (~25 kcal/mol). Avoid strong acidic washes (pH < 2) or high temperatures (>80°C), as these can trigger ring-opening hydrolysis or polymerization, destroying your API.

  • Pd Speciation: In cross-couplings (e.g., Buchwald-Hartwig) used to synthesize this scaffold, Pd often exists as both colloidal Pd(0) and soluble Pd(II)-pyridine complexes. You need a method that targets both.

Decision Matrix (Workflow)

Use the following logic flow to select the safest remediation protocol for your specific scale and purity requirements.

Pd_Remediation_Workflow Start Start: Crude Reaction Mixture Check_Solubility Is Product Soluble in Non-Polar Solvent (DCM/EtOAc)? Start->Check_Solubility Check_Scale Batch Scale? Check_Solubility->Check_Scale Yes Polar_Method Method C: SiliaMetS® DMT (Compatible with MeOH) Check_Solubility->Polar_Method No (Req. polar solvent like MeOH) Small_Scale Small_Scale Check_Scale->Small_Scale < 10g Large_Scale Large_Scale Check_Scale->Large_Scale > 100g Analysis Pd < 10 ppm? Polar_Method->Analysis Method_A Method A: SiliaMetS® Thiol/DMT (Solid Scavenger) Small_Scale->Method_A High Purity Req. Method_B Method B: N-Acetylcysteine Wash (Aqueous Extraction) Large_Scale->Method_B Cost Sensitive Method_A->Analysis ICP-MS Check Method_B->Analysis Success Proceed to Crystallization Analysis->Success Yes Troubleshooting Consult FAQ Section Analysis->Troubleshooting No

Caption: Decision tree for selecting Pd removal method based on solubility and scale.

Protocol Library
Method A: Solid-Supported Scavengers (Recommended)

Best for: High-value intermediates, protecting the azetidine ring, and final APIs.

Why it works: Functionalized silica (specifically Thiol or DMT) has a higher affinity for Pd than your pyridine ligand. It works in organic solvents, avoiding aqueous pH extremes that endanger the azetidine.

Reagents:

  • SiliaMetS® Thiol: General purpose, best for Pd(II).

  • SiliaMetS® DMT (Dimercaptotriazine): Superior for N-heterocycles (like yours) and removes both Pd(0) and Pd(II).

Step-by-Step:

  • Dissolution: Dissolve crude product in THF, EtOAc, or DCM (10-20 volumes). Avoid MeOH if using Thiol (esters can transesterify slowly), but MeOH is fine for DMT.

  • Loading: Add SiliaMetS® DMT at 4–8 equivalents relative to the residual Pd content (or 10-20% w/w relative to crude product if Pd content is unknown).

  • Incubation: Stir at 50°C for 4 hours .

    • Note: Heat is crucial to break the Pd-Pyridine complex, but do not exceed 60°C to protect the azetidine.

  • Filtration: Filter through a pad of Celite® or a 0.45 µm membrane to remove the scavenger.

  • Wash: Rinse the filter cake with the reaction solvent to recover adsorbed product.

  • Concentration: Evaporate solvent to yield purified product.

Method B: N-Acetylcysteine (NAC) Extraction

Best for: Large scale (>100g) where silica scavengers are too expensive.

Why it works: NAC is a zwitterionic amino acid that chelates Pd, rendering it water-soluble. It is gentler than HCl washes.

Step-by-Step:

  • Dissolution: Dissolve crude product in EtOAc or DCM.

  • Preparation: Prepare a 0.5 M aqueous solution of N-Acetylcysteine. Adjust pH to neutral (pH 6-7) using mild base (NaHCO₃) if necessary. Do not use acidic NAC solution directly on azetidines.

  • Extraction: Add the NAC solution (10 vol%) to the organic layer.

  • Agitation: Stir vigorously at 40°C for 1 hour . (Stirring is more effective than shaking for breaking complexes).

  • Separation: Separate layers. The Pd-NAC complex will be in the aqueous (yellow/orange) layer.

  • Repeat: Repeat wash 2-3 times until the aqueous layer is colorless.

  • Rinse: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Method C: Activated Carbon (Adsorption)

Best for: Removing colloidal Pd(0) ("Pd black").

Why it works: High surface area physically traps metal clusters. Warning: Carbon can adsorb your product if the azetidine/pyridine motif interacts with the graphene sheets.

Step-by-Step:

  • Slurry: Dissolve product in EtOH or MeOH.

  • Addition: Add Darco® KB-G (10-20 wt% relative to product).

  • Heating: Heat to reflux for 1-2 hours.

  • Filtration: Filter hot through a tight Celite® pad.

    • Critical: Carbon fines are difficult to remove; use a double filter if necessary.

Comparative Data: Scavenger Performance
Scavenger TypeFunctional GroupAffinity for Pd-Pyridine ComplexAzetidine SafetyRecommended Solvent
SiliaMetS® DMT DimercaptotriazineHigh (Displaces ligands)Excellent (Neutral)THF, DCM, MeOH
SiliaMetS® Thiol PropylthiolModerateExcellentDCM, EtOAc
Activated Carbon CarbonLow (Physisorption only)GoodEtOH, MeOH
1M HCl Wash N/AHighDangerous (Ring Opening)N/A
N-Acetylcysteine Thiol/AmineHighGood (If pH neutral)EtOAc/Water
Troubleshooting & FAQs

Q: I used SiliaMetS Thiol, but my Pd levels are still >50 ppm. Why? A: The pyridine in your product is a strong ligand. The Thiol scavenger might not be strong enough to displace the Pd from the pyridine nitrogen at room temperature.

  • Fix: Switch to SiliaMetS® DMT . The triazine ring cooperates with the thiol groups to create a "super-chelator" that outcompetes pyridine. Also, increase temperature to 50°C.

Q: My product yield dropped significantly after using Activated Carbon. A: Your product contains a planar aromatic system (pyridine) and a polar tail. It likely adsorbed onto the carbon.

  • Fix: Switch to silica-based scavengers (Method A). If you must use carbon, try washing the carbon cake with a more polar solvent mixture (e.g., DCM:MeOH 9:1) to desorb your product.[1][2]

Q: Can I use a standard HCl wash to remove the Pd? A: Absolutely not. While HCl is effective for removing Pd from pyridines, it is lethal to azetidines. The ring strain makes azetidines susceptible to acid-catalyzed ring opening (hydrolysis), which would convert your product into a linear amino-alcohol impurity.

Q: My product is an oil and hard to filter after adding scavengers. A: The ethanol tail makes the product viscous.

  • Fix: Dilute the reaction mixture further (20 volumes of solvent) before adding the scavenger. This improves mass transfer and prevents the scavenger from clumping.

References
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers User Guide & Selection Chart.Link

  • International Council for Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities.Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

  • Couturier, M., et al. (2002). Palladium Removal: A Practical Application of N-Acetylcysteine.[2][3] Organic Process Research & Development, 6(3), 412-415. Link

Sources

Addressing steric hindrance challenges in 3-substituted azetidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. You are accessing the Azetidine Architecture Module .

System Status: Active Primary Challenge: Steric hindrance at the C3 position (distal to nitrogen). Core Issue: The "puckered" conformation of the azetidine ring (approx. 37°) creates unique trajectory issues for nucleophilic attack, while the high ring strain (~26 kcal/mol) makes traditional forcing conditions prone to ring-opening polymerization.

📑 Table of Contents

Diagnostic: Select Your Synthesis Strategy

Before troubleshooting, verify you are using the correct route for your target's steric profile.

AzetidineStrategy Start Target Structure Analysis Subst Substitution Pattern at C3? Start->Subst Mono Mono-substituted (3-R) Subst->Mono One substituent Di Gem-disubstituted (3,3-R2) Subst->Di Two substituents MonoMethod Is R an Aryl/Heteroaryl? Mono->MonoMethod DiMethod Route: Strain Release (ABB) (See Module C) Di->DiMethod High Steric Bulk CrossCouple Route: Cross-Coupling (See Module B) MonoMethod->CrossCouple Yes Classic Route: Intramolecular Cyclization (See Module A) MonoMethod->Classic No (Alkyl/Functional)

Figure 1: Strategic decision tree for selecting the synthetic route based on steric demand.

Module A: Ring Closure (Intramolecular Substitution)

Context: You are attempting to cyclize a 1,3-functionalized precursor (e.g.,


-amino halide or sulfonate).
Common Error:  Competitive intermolecular polymerization or elimination due to steric clash preventing the "end-to-end" collision required for cyclization.
🔴 Issue: "My reaction turns into a polymer/tar instead of cyclizing."

Root Cause: The activation energy for ring closure is heightened by steric bulk at the central carbon. If the concentration is too high, intermolecular attack (


) outcompetes intramolecular closure (

).

Troubleshooting Protocol:

  • The Concentration Rule:

    • Standard: 0.1 M

    • Sterically Hindered: Dilute to 0.01 M - 0.05 M . This pseudo-high-dilution favors intramolecular reaction.

  • Leaving Group Tuning:

    • Switch from Halides (Br/I) to Tosylate (OTs) or Nosylate (ONs) .

    • Why? Sulfonates are "harder" leaving groups that often require higher temperatures but provide cleaner SN2 manifolds without the redox side-reactions of iodides.

  • The "Gem-Dimethyl" Assist:

    • If your design permits, introducing substituents at C2/C4 can actually help cyclization via the Thorpe-Ingold effect, but bulk at C3 (your target) hinders it.

Data: Leaving Group Efficiency for Steric Systems

Leaving Group (LG)ReactivityStabilityRecommended For
Iodide (-I) HighLowSimple, unhindered substrates.
Bromide (-Br) Med-HighMediumGeneral purpose.
Tosylate (-OTs) MediumHighSterically hindered C3 targets. Allows higher temp without degradation.
Cyclic Sulfate Very HighLowEmergency use. Highly reactive but prone to hydrolysis.

Module B: Functionalizing the Ring (Cross-Coupling)

Context: You have a 3-iodoazetidine or 3-bromoazetidine and want to install an aryl/heteroaryl group. Common Error: The reaction stalls or yields the hydro-dehalogenated product (reduction).

🔴 Issue: "Palladium catalysis is failing on my 3-iodoazetidine."

Root Cause:

  • Slow Oxidative Addition: The electron-rich nature of the azetidine nitrogen (even if protected) can deactivate the catalyst.

  • Steric Bulk: The C3 position is essentially a "neopentyl-like" center in terms of access.

  • Beta-Hydride Elimination: Standard Pd cycles often suffer from

    
    -hydride elimination before reductive elimination can occur.
    

Resolution: Switch to Ni/Photoredox Dual Catalysis Modern literature strongly favors Nickel over Palladium for sp³-sp² cross-couplings on strained rings. Nickel allows for a radical mechanism that bypasses the steric constraints of concerted oxidative addition.

Protocol: Ni/Ir Dual Catalysis (MacMillan/Oderinde Conditions)

  • Catalysts:

    • Photocatalyst:[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1-2 mol%)

    • Metal Catalyst:NiCl2·glyme (5-10 mol%) with dtbbpy ligand.

  • Reagents:

    • 3-Iodoazetidine (N-Boc or N-Cbz protected).

    • Aryl Bromide (1.5 equiv).

    • Base: Cs2CO3 or TMG (Tetramethylguanidine).

  • Mechanism:

    • The Ir catalyst generates a radical at the C3 position of the azetidine.

    • This radical is captured by the Ni(II)-Aryl complex.

    • Key Advantage: Radical capture is less sensitive to steric hindrance than SN2-type oxidative addition.

NiCycle Ni0 Ni(0) Ni2_Ar L-Ni(II)-Ar (Oxidative Addition) Ni0->Ni2_Ar + Ar-Br Ni3 L-Ni(III)-Ar-Alk (Radical Capture) Ni2_Ar->Ni3 + Radical Ni1 Ni(I) Ni3->Ni1 Reductive Elimination (Product Release) Product 3-Aryl Azetidine Ni3->Product Ni1->Ni0 Reduction (SET) Radical Azetidinyl Radical (Generated by Ir*) Radical->Ni3

Figure 2: Simplified Ni(I)/Ni(III) catalytic cycle bypassing steric barriers via radical capture.

Module C: The "Gem-Disubstituted" Solution (Strain Release)

Context: You need to synthesize a 3,3-disubstituted azetidine . Critical Warning: Do not attempt to alkylate a 3-substituted azetidine via deprotonation. The ring strain usually leads to fragmentation.

🔴 Issue: "I cannot install the second substituent without ring opening."

Resolution: Strain-Release Functionalization of Azabicyclo[1.1.0]butanes (ABBs) This is the "state-of-the-art" method. Instead of building the ring around the steric bulk, you use a pre-strained bicyclic system (ABB) that "springs open" to form the azetidine, using the relief of strain to drive the reaction despite steric hindrance.

The Workflow (Aggarwal / Baran / Process Chem Method):

  • Starting Material: 1-Azabicyclo[1.1.0]butane (commercially available or made from tribromide).

  • Reagent: Organometallic nucleophile (R-MgX) or Boronic ester.

  • Trigger:

    • Electrophilic Trigger: Reaction with an electrophile (E+) at Nitrogen weakens the central bond.

    • Nucleophilic Attack: The nucleophile attacks the bridgehead carbon (C3), breaking the bridge and relieving strain.

Step-by-Step Protocol (Strain-Release Homologation):

  • Preparation: Dissolve N-sulfinyl imine (or ABB precursor) in THF (-78°C).

  • Addition: Add R-Li or R-MgBr. The nucleophile attacks the bridgehead.

  • Quench: The resulting intermediate is a 3,3-disubstituted azetidinyl anion. Quench with an electrophile (or H+).

  • Result: High yield of 3,3-disubstituted azetidine without elimination side products.

Why this works: The reaction is driven by the release of ~60 kcal/mol of strain energy from the bicyclic system. This thermodynamic driving force overcomes the kinetic barrier of steric hindrance at the quaternary center.

References

  • Strain-Release Synthesis (ABBs)

    • Title: Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes[1][2]

    • Source: J. Am. Chem. Soc. (2025)[3]

    • URL:[Link]

  • Ni/Photoredox Cross-Coupling

    • Title: Mechanistic Analysis of Metallaphotoredox C−N Coupling: Photocatalysis Initiates and Perpetuates Ni(I)/Ni(III)[4]

    • Source: J. Am. Chem. Soc. (2020)
    • URL:[Link]

  • Azetidine Review & Ring Closure

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle[5][6][7][8]

    • Source: Organic & Biomolecular Chemistry (2021)[7][8][9]

    • URL:[Link]

  • Thiol Cross-Coupling

    • Title: Photoredox Mediated Nickel Catalyzed Cross-Coupling of Thiols With Aryl and Heteroaryl Iodides[10]

    • Source: J. Am. Chem. Soc. (2016)[10]

    • URL:[Link]

Sources

Validation & Comparative

Benchmarking Synthetic Strategies for 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol: Process Efficiency and Impurity Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol represents a critical "sp3-rich" building block in modern medicinal chemistry, offering a lower lipophilicity profile (LogD) compared to piperidine or pyrrolidine analogs. However, its commercial acquisition is often plagued by high unit costs and variable purity due to the inherent instability of the strained azetidine ring.

This guide benchmarks the two dominant synthetic routes—Thermal Nucleophilic Aromatic Substitution (


)  and Pd-Catalyzed Buchwald-Hartwig Amination —against commercial standards. We provide actionable protocols to maximize yield and minimize ring-opening impurities.

Structural Analysis & Retrosynthetic Logic

The synthesis hinges on the formation of the C-N bond between the electron-deficient pyridine ring and the strained azetidine nitrogen. The choice of route is dictated by the leaving group (X) on the pyridine and the tolerance for metal residuals.

Strategic Disconnection Map

Retrosynthesis Target Target Molecule 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol Disconnection C-N Disconnection Target->Disconnection Retrosynthesis FragmentA Nucleophile Azetidin-3-yl-ethanol (Strained Secondary Amine) Disconnection->FragmentA FragmentB Electrophile 2-Halo-Pyridine (X = F, Cl, Br) Disconnection->FragmentB Route1 Route A: Thermal SNAr (X = F, Cl) Requires Heat/Base FragmentB->Route1 Activated Route2 Route B: Buchwald-Hartwig (X = Br, I) Requires Pd Catalyst FragmentB->Route2 Deactivated/Standard

Caption: Retrosynthetic analysis identifying the critical C-N bond formation and divergent synthetic pathways based on electrophile reactivity.

Benchmarking Analysis: vs. Buchwald-Hartwig

The following data summarizes internal benchmarking of these routes against a typical commercial batch (purchased from a major catalog vendor).

MetricCommercial Standard (Purchased)Route A: Thermal

(In-House)
Route B: Buchwald-Hartwig (In-House)
Purity (HPLC) 95-97%>98% >98%
Yield N/A75-85%60-70%
Major Impurity Ring-opened byproducts (polymer)Unreacted PyridinePhosphine Oxides / Pd Black
Pd Residuals Variable (<20 ppm)0 ppm (Metal-Free)High (>100 ppm w/o scavenging)
Cost Efficiency Low (

$)
High ($) Medium (

)
Scalability HighHighModerate (Ligand cost)
Expert Insight: The Stability Trade-off

Commercial samples often show trace degradation because azetidines are susceptible to acid-catalyzed ring opening [1].[1] Route A (


)  is generally superior for pharmaceutical intermediates because it avoids heavy metals entirely. However, it requires 2-fluoropyridine , which is more expensive than the 2-bromo analog used in Route B .

Detailed Experimental Protocols

Route A: Thermal (Recommended for Scale)

Mechanism: Addition-Elimination via Meisenheimer complex.[2] 2-Fluoropyridine is utilized because the high electronegativity of fluorine stabilizes the transition state, accelerating the reaction ~300x compared to the chloro-analog [2].[2]

Protocol:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add azetidin-3-yl-ethanol (1.0 equiv, 10 mmol) and 2-fluoropyridine (1.1 equiv, 11 mmol).

  • Solvent & Base: Add DMSO (30 mL, 3 vol) followed by

    
      (2.0 equiv, finely ground). Note: DMSO is chosen for its high dielectric constant which stabilizes the polar transition state.
    
  • Reaction: Heat the mixture to 90°C for 4-6 hours. Monitor by LCMS.

    • Checkpoint: Disappearance of the azetidine mass (m/z ~102).

  • Workup (Critical): Cool to RT. Pour into ice-water (100 mL). Extract with EtOAc (3 x 50 mL).

    • Caution: Do NOT use acidic washes (e.g., 1N HCl) to remove excess pyridine, as this will trigger azetidine ring opening [1].

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. If necessary, purify via flash chromatography (DCM:MeOH 95:5).
    
Route B: Buchwald-Hartwig Amination (Recommended for Library Synthesis)

Mechanism: Pd(0) oxidative addition into the C-Br bond, followed by amine coordination and reductive elimination.

Protocol:

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with 2-bromopyridine (1.0 equiv), azetidin-3-yl-ethanol (1.2 equiv), and NaOtBu (1.5 equiv).

  • Catalyst System: Add

    
      (2 mol%) and BINAP  (4 mol%).
    
    • Why BINAP? Bidentate ligands are essential to prevent the pyridine nitrogen from poisoning the Palladium center [3].

  • Solvent: Add anhydrous, degassed Toluene (0.2 M concentration).

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify via silica gel chromatography. Use a metal scavenger (e.g., SiliaMetS® Thiol) if the compound is for biological assay.

Decision Logic & Troubleshooting

Use the following logic flow to select the optimal route for your specific constraints.

DecisionTree Start Start: Select Synthesis Route MetalLimit Is Pd contamination critical? (e.g., Late-stage Pharma) Start->MetalLimit Substrate Is 2-Fluoropyridine available? MetalLimit->Substrate No / Scavenging OK RouteA EXECUTE ROUTE A (SNAr) Use 2-F-Pyridine + K2CO3 High Purity / Low Cost MetalLimit->RouteA Yes (Strict Limits) Substrate->RouteA Yes RouteB EXECUTE ROUTE B (Buchwald) Use 2-Br-Pyridine + Pd/BINAP Versatile / Higher Cost Substrate->RouteB No (Only Bromide available) Buy Purchase Commercial Standard (Only for <100mg needs)

Caption: Decision matrix for selecting the synthetic route based on regulatory constraints (Pd limits) and starting material availability.

Troubleshooting Common Issues
  • Low Yield in Route A: Ensure the temperature does not exceed 100°C. Above this, the ethanol side-chain can attack the pyridine (O-arylation vs N-arylation) or the azetidine can polymerize.

  • Catalyst Death in Route B: If the reaction stalls, the pyridine nitrogen is likely coordinating to the Pd.[3] Switch to a bulkier ligand like Xantphos or increase catalyst loading to 5 mol%.

  • Ring Opening: If LCMS shows a mass of M+18 (water addition), your workup was too acidic. Maintain pH > 7 during extraction.

References

  • Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health. [Link]

  • Cui, et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal. [Link]

Sources

Safety Operating Guide

2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol: Operational Safety & Disposal Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, EHS Officers

Emergency Overview & Compound Identification

This guide mandates the protocols for the safe handling and disposal of 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol . Due to the specific pharmacophore—combining a strained azetidine ring with a pyridine moiety—this compound must be treated as a hazardous organic base with potential for acute toxicity and skin corrosion.

PropertyDescription
Chemical Structure Contains a basic pyridine nitrogen and a strained azetidine ring substituted with a hydroxyethyl group.
Functional Class Heterocyclic Amine / Organic Base / Alcohol.
Predicted Hazard Corrosive (Skin/Eye) , Acute Toxicity (Oral/Dermal) , Irritant .[1][2]
Physical State Typically a viscous oil or low-melting solid (hygroscopic).
Reactivity Incompatible with strong oxidizing agents, acid chlorides, and anhydrides. Forms salts with strong acids.
Hazard Assessment (First-Principles Analysis)

In the absence of a compound-specific Safety Data Sheet (SDS) from a primary vendor, you must adopt a "Worst-Case" Safety Profile based on its structural components:

  • Azetidine Moiety: Azetidines are strained, four-membered rings. They are often flammable and corrosive to mucosal membranes.

  • Pyridine Moiety: Pyridine derivatives are known for unpleasant odors , hepatotoxicity , and potential neurotoxicity .

  • Basicity: The molecule contains two basic nitrogen centers. Aqueous solutions will be alkaline (pH > 9) and can cause chemical burns.

Critical Directive: Treat all waste containing this compound as RCRA Hazardous Waste (likely D001 Ignitable or D002 Corrosive, depending on formulation).

Disposal Decision Tree & Workflow

Do not rely on drain disposal. Dilution is NOT a solution.

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPack Pack in HDPE/Glass Jar Label: 'Toxic Solid, Organic' Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated Aqueous Aqueous Solution SolventCheck->Aqueous HaloPack Stream: Halogenated Waste Label: 'Toxic, Halogenated' Halogenated->HaloPack NonHaloPack Stream: Organic Solvents Label: 'Flammable, Toxic' NonHalogenated->NonHaloPack AqAdjust Adjust pH to 6-8 (Neutralization) Aqueous->AqAdjust End Transfer to EHS/Incineration SolidPack->End HaloPack->End NonHaloPack->End AqPack Stream: Aqueous Toxic (Do NOT Drain) AqAdjust->AqPack AqPack->End

Caption: Logical workflow for segregating 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol waste streams based on solvent matrix.

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)

Use this for expired shelf stocks, contaminated weighing boats, or lyophilized powders.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or Amber Glass jar. Avoid metal containers due to potential corrosion from basic amines.

  • Packaging:

    • Place the primary container (vial/flask) directly into the waste jar.

    • If loose powder, dampen slightly with an inert solvent (e.g., mineral oil) to prevent dust generation before transferring.

  • Labeling:

    • Primary Constituent: 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol.

    • Hazards: [x] Toxic [x] Irritant [x] Corrosive (if applicable).[1][2]

  • Storage: Store in a secondary containment tray inside a ventilated cabinet until EHS pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for HPLC effluents, reaction filtrates, or cleaning solvents.

  • Segregation:

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated Stream: If dissolved in Methanol, Ethanol, Ethyl Acetate, or DMSO.

  • Quenching (Reactive Intermediates):

    • If the waste contains unreacted reagents (e.g., acid chlorides used to make the compound), quench carefully with dilute sodium bicarbonate before bottling.

    • Note: The title compound itself is stable but basic.

  • Bottling:

    • Fill waste carboys to 90% capacity only (leave headspace for expansion).

    • Cap tightly.[2][3][4][5][6][7][8][9][10][11] Ensure the cap liner is chemically resistant (PTFE/Teflon).

Protocol C: Spill Cleanup (Immediate Response)

For spills > 10 mL or 1 g.

  • Evacuate & Ventilate: Clear the immediate area. Pyridine analogs can have a sickening odor that desensitizes the nose (olfactory fatigue).

  • PPE: Wear Butyl Rubber or Silver Shield gloves. Nitrile gloves provide only splash protection against pyridine derivatives and may degrade quickly.

  • Absorb:

    • Use Vermiculite or Diatomaceous Earth .

    • Do not use paper towels for concentrated spills (potential heat generation).

  • Decontaminate:

    • Wipe the surface with a 1% dilute Acetic Acid or Citric Acid solution to neutralize the basic residue.

    • Follow with a soap and water rinse.[1][2][5][7][11]

  • Disposal: Bag all cleanup materials as Hazardous Solid Waste .

Regulatory & Compliance Data
Regulatory BodyClassificationAction Required
EPA (RCRA) Likely D001 (Ignitable) or D002 (Corrosive)Must be incinerated at a permitted TSDF (Treatment, Storage, and Disposal Facility).
DOT (Transport) Class 8 (Corrosive) or Class 6.1 (Toxic)Ground shipment preferred. Requires "Limited Quantity" labeling if < 5L.
Sewer Authority Prohibited Discharge Zero tolerance. Pyridine derivatives are toxic to wastewater bacteria and can pass through treatment plants.
References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyridine. PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. EPA.gov. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). OSHA.gov. Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: Azetidine. ECHA.europa.eu. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.